3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWOUVFALYWPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations, providing a plausible and actionable route for the synthesis of this target molecule.
Introduction
Pyrazolo[4,3-b]pyridines are a class of bicyclic heteroaromatic compounds that are recognized as important scaffolds in the development of novel therapeutic agents. Their unique structural framework allows for diverse functionalization, leading to compounds with a wide range of biological activities. The introduction of bromine atoms at specific positions, as in this compound, can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a detailed, step-by-step synthesis protocol, including experimental details and data presentation to aid researchers in the preparation of this compound.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process starting from the commercially available 2,5-dibromopyridine. The overall strategy involves the introduction of a nitro group, followed by its reduction to an amine, and subsequent diazotization and intramolecular cyclization to form the pyrazole ring.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromo-3-nitropyridine
Reaction Scheme:
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, place 2,5-dibromopyridine.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise with vigorous stirring, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry to obtain 2,5-dibromo-3-nitropyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromopyridine | - |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1] |
| Temperature | 0°C to room temperature | [1] |
| Expected Yield | Moderate to good | - |
Step 2: Synthesis of 2,5-Dibromo-3-aminopyridine
The nitro group of 2,5-dibromo-3-nitropyridine is reduced to an amino group using iron powder in an acidic medium. This method is effective for the reduction of nitropyridines.[1]
Reaction Scheme:
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place 2,5-dibromo-3-nitropyridine, reduced iron powder, ethanol, and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, filter the hot mixture to remove the iron residues and wash the residue with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization to afford 2,5-dibromo-3-aminopyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromo-3-nitropyridine | - |
| Reagents | Fe powder, conc. HCl | [1] |
| Solvent | Ethanol / Water | [1] |
| Reaction Time | Several hours | [1] |
| Expected Yield | Good to high | [1] |
Step 3: Synthesis of this compound
The final step involves the diazotization of the amino group of 2,5-dibromo-3-aminopyridine, followed by an intramolecular cyclization to form the pyrazole ring. This is a common method for the formation of pyrazolo[4,3-b]pyridines from 3-amino-2-halopyridines.
Reaction Scheme:
Procedure:
-
Dissolve 2,5-dibromo-3-aminopyridine in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture at this temperature for a short period to allow for the formation of the diazonium salt.
-
The diazonium salt is then expected to undergo spontaneous intramolecular cyclization. Gentle warming might be required to facilitate the cyclization.
-
After the reaction is complete (monitored by TLC or gas evolution ceases), neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromo-3-aminopyridine | - |
| Reagents | NaNO₂, Acid (e.g., HCl) | - |
| Temperature | 0-5°C to room temp. | - |
| Expected Yield | Moderate | - |
Logical Workflow for Synthesis
Figure 2: Logical workflow for the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive and actionable synthesis pathway for this compound. By leveraging well-established synthetic methodologies, researchers can confidently approach the preparation of this valuable compound. The detailed experimental protocols and structured data presentation are intended to facilitate the successful execution of this synthesis in a laboratory setting, thereby supporting further research and development in the field of medicinal chemistry.
References
Characterization of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a variety of biologically active agents, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, and analytical characterization. Due to the limited availability of specific experimental data for this exact compound, representative data from closely related analogs are presented to provide a foundational understanding. Detailed experimental protocols for synthesis and characterization are also outlined to facilitate further research and application.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₂N₃ | [1] |
| Molecular Weight | 276.92 g/mol | [1] |
| CAS Number | 1357946-96-3 | [2] |
| Appearance | Solid (predicted) | [1] |
| SMILES | Brc1cnc2c(Br)n[nH]c2c1 | [1] |
| InChI Key | BHWOUVFALYWPFV-UHFFFAOYSA-N | [1] |
Synthesis and Purification
Representative Synthetic Protocol:
A potential synthetic pathway for this compound could start from a suitably substituted di-brominated aminopyridine precursor. The following is a generalized experimental protocol that can be adapted for the synthesis.
Materials:
-
2,5-Dibromo-3-aminopyridine
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium azide
-
Appropriate organic solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: Dissolve 2,5-Dibromo-3-aminopyridine in a suitable acidic solution (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide. Stir the reaction mixture at low temperature for a specified period.
-
Cyclization: The resulting azide intermediate can undergo thermal or acid-catalyzed cyclization to form the pyrazolo[4,3-b]pyridine ring system. This step may require heating in a high-boiling point solvent.
-
Purification: The crude product can be purified using standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be inferred from data on analogous substituted pyrazolo[4,3-b]pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the presence of the two bromine atoms and the nitrogen atoms in the heterocyclic system.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The signals for the carbon atoms attached to bromine will be observed at characteristic chemical shifts.
Representative NMR Data for a Substituted Pyrazolo[4,3-b]pyridine Derivative:
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | Signals in the aromatic region (7.0-9.0 ppm) |
| ¹³C | Signals corresponding to aromatic carbons (100-160 ppm) |
Note: The actual chemical shifts for this compound will need to be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of this compound (m/z ≈ 276.92). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed.
-
Fragmentation Peaks: Fragmentation may involve the loss of bromine atoms or other small neutral molecules.
Experimental Protocol for Characterization:
NMR Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the data using appropriate software to determine chemical shifts, coupling constants, and integration.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in the desired mass range.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While no crystal structure for this compound has been reported, obtaining suitable crystals would provide invaluable information on its bond lengths, bond angles, and intermolecular interactions.
General Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
Biological Activity and Drug Development Context
The pyrazolo[4,3-b]pyridine scaffold is a key component in many compounds investigated for therapeutic applications, particularly in oncology. These compounds often function as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.
While the specific biological activity of this compound has not been reported, its structural similarity to known kinase inhibitors suggests it may also exhibit such properties. Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways that control cell growth and proliferation.
References
Spectroscopic Data for 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine Remains Elusive
A comprehensive search for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine has yielded no specific experimental results. Despite the interest in pyrazolopyridine scaffolds in drug discovery and chemical research, publicly available spectroscopic information for this particular di-brominated isomer is not readily accessible in scientific literature or chemical databases.
Researchers and scientists in the field of drug development often rely on detailed spectroscopic data to confirm the identity, purity, and structure of synthesized compounds. The absence of this information for this compound presents a significant data gap for those looking to utilize this molecule in further research or as a building block in the synthesis of more complex chemical entities.
While numerous studies and vendor catalogs provide data for other isomers, such as 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine, or for various other substituted pyrazolo[4,3-b]pyridines, this information is not transferable for the definitive characterization of the target compound. The precise positions of the bromine atoms on the bicyclic ring system critically influence the electronic environment of the molecule, which in turn dictates its unique spectral fingerprint.
Without access to primary NMR and MS data, the creation of a detailed technical guide, including quantitative data tables and experimental protocols as requested, cannot be fulfilled at this time. Further investigation into unpublished research or direct chemical synthesis and subsequent spectroscopic analysis would be required to generate the necessary data for a comprehensive report on this compound.
An In-depth Technical Guide to the Crystal Structure Analysis of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, a complete, publicly available single-crystal X-ray diffraction study for 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine has not been identified. This guide provides a comprehensive framework for the structural analysis of this compound, including established synthetic methodologies, detailed experimental protocols for X-ray crystallography, and representative data from a closely related pyrazolopyridine derivative to illustrate the principles of structural characterization.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolopyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] As a bioisostere of purine, this structural motif is a key component in a wide array of biologically active compounds. Derivatives of pyrazolopyridines have demonstrated a broad spectrum of therapeutic potential, including activity as kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling pathways. The specific substitution pattern of this compound, with bromine atoms at key positions, offers versatile handles for further chemical modification, making it a valuable building block for the synthesis of novel pharmaceutical candidates. A precise understanding of its three-dimensional structure through crystal structure analysis is paramount for structure-based drug design and the rational optimization of its biological activity.
Synthesis and Crystallization
Proposed Synthetic Pathway
The synthesis of this compound can be approached through several established methods for the construction of the pyrazolopyridine core.[1][3][4] A common strategy involves the annulation of a pyrazole ring onto a pre-functionalized pyridine core.[1][3] A plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of this compound.
A forward synthesis could involve the bromination of a suitable aminopyridine, followed by diazotization and cyclization to form the pyrazole ring.
Experimental Protocol: Synthesis
A generalized protocol for the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines has been reported and can be adapted.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): A substituted 2-chloro-3-nitropyridine is reacted with an appropriate nucleophile to introduce functionality at the 2-position.
-
Japp–Klingemann Reaction: The resulting intermediate undergoes a Japp–Klingemann reaction with a diazonium salt to form a hydrazone.
-
Cyclization: Intramolecular cyclization of the hydrazone, often under acidic or basic conditions, yields the 1H-pyrazolo[4,3-b]pyridine core.
-
Bromination: Subsequent bromination at the desired positions can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS).
Experimental Protocol: Crystallization
Obtaining single crystals of high quality is a critical and often challenging step for X-ray diffraction analysis.[5][6]
-
Purification: The synthesized this compound must be purified to the highest possible degree, typically by column chromatography or recrystallization.
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify a system in which the compound has moderate solubility.
-
Crystal Growth Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent (the anti-solvent). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to the gradual precipitation of crystals.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and promoting crystal growth.
-
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5][7]
Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[5][8]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a sensitive detector is used for data collection.[5][7] A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.[9] Corrections for absorption and other experimental factors are applied.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[6]
Structural Analysis (Illustrative Example)
The following tables present representative crystallographic data for a substituted pyrazolo[3,4-b]pyridine derivative, which serves as an illustrative example of the data that would be obtained for this compound.
Crystal Data and Structure Refinement
| Parameter | Illustrative Example Value |
| Empirical formula | C24H19N3O3 |
| Formula weight | 397.43 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 8.123(2) Å, α = 85.12(3)° |
| b = 10.456(3) Å, β = 80.23(3)° | |
| c = 12.543(4) Å, γ = 75.12(3)° | |
| Volume | 1012.3(5) Å3 |
| Z | 2 |
| Density (calculated) | 1.304 Mg/m3 |
| Absorption coefficient | 0.088 mm-1 |
| F(000) | 416 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5123 |
| Independent reflections | 3542 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F2 |
| Data / restraints / parameters | 3542 / 0 / 271 |
| Goodness-of-fit on F2 | 1.032 |
| Final R indices [I>2sigma(I)] | R1 = 0.054, wR2 = 0.132 |
| R indices (all data) | R1 = 0.087, wR2 = 0.156 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å-3 |
Data adapted from a piperonal chalcone derivative incorporating a pyrazolo[3,4-b]pyridine moiety for illustrative purposes.[10]
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| N1-N2 | 1.375(3) | N2-N1-C7a | 105.2(2) |
| N1-C7a | 1.382(4) | N1-N2-C3 | 112.1(2) |
| N2-C3 | 1.321(4) | N2-C3-C3a | 108.3(3) |
| C3-C3a | 1.412(4) | C3-C3a-N4 | 128.5(3) |
| C3a-N4 | 1.365(4) | C3a-N4-C5 | 117.2(3) |
| N4-C5 | 1.354(4) | N4-C5-C6 | 123.1(3) |
| C5-C6 | 1.381(5) | C5-C6-C7 | 119.5(3) |
| C6-C7 | 1.385(5) | C6-C7-C7a | 116.8(3) |
| C7-C7a | 1.401(4) | C7-C7a-N1 | 131.5(3) |
Data adapted from a piperonal chalcone derivative incorporating a pyrazolo[3,4-b]pyridine moiety for illustrative purposes.[10]
Conclusion
The structural elucidation of this compound is a critical step in harnessing its full potential as a scaffold in drug development. This guide outlines the necessary synthetic and analytical methodologies required for a comprehensive crystal structure analysis. The detailed three-dimensional atomic arrangement, including precise bond lengths, bond angles, and intermolecular interactions, provides invaluable insights for medicinal chemists. This information enables the rational design of more potent and selective analogs, ultimately accelerating the discovery of novel therapeutics based on the pyrazolo[4,3-b]pyridine framework. While the specific crystallographic data for the title compound is not yet available, the protocols and representative data presented here provide a robust roadmap for its future characterization and application in the field of pharmaceutical sciences.
References
- 1. dau.url.edu [dau.url.edu]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Physical and chemical properties of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine. Due to the limited availability of specific experimental data for this particular substituted derivative, this guide also incorporates general methodologies for the synthesis of the pyrazolo[4,3-b]pyridine core structure, which can be adapted for the preparation of the title compound. Furthermore, it explores the potential biological activities of this compound class, particularly as kinase inhibitors, based on extensive research into structurally related molecules.
Core Physical and Chemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂N₃ | Sigma-Aldrich |
| Molecular Weight | 276.92 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| CAS Number | 1357946-96-3 | Parchem |
Note: Specific data regarding melting point, boiling point, and solubility for this compound are not currently available in the searched scientific literature. Researchers are advised to determine these properties experimentally upon synthesis.
Synthesis Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the reviewed literature, several general methods for the synthesis of the pyrazolo[4,3-b]pyridine scaffold are well-established. These can serve as a foundation for the development of a tailored synthetic route.
One common and efficient approach involves the annulation of a pyridine ring onto a pre-existing pyrazole core or the formation of a pyrazole ring from a substituted pyridine. A notable method is the reaction of 2-chloro-3-nitropyridines with various nucleophiles, followed by a modified Japp–Klingemann reaction to construct the fused pyrazole ring.[1][2][3][4]
Below is a generalized workflow for the synthesis of pyrazolo[4,3-b]pyridine derivatives, which can be adapted for the synthesis of the 3,6-dibromo variant.
Caption: Generalized synthetic pathway to pyrazolo[4,3-b]pyridines.
Adaptation for this compound:
To synthesize the target compound, one could start with a suitably substituted pyridine and introduce the pyrazole ring, followed by bromination at the 3 and 6 positions. Alternatively, a pre-brominated pyridine or pyrazole precursor could be utilized in the cyclization step. The precise reagents and conditions would need to be optimized experimentally.
Potential Biological Activity and Signaling Pathways
The pyrazolo[4,3-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Extensive research on various substituted pyrazolo[4,3-b]pyridine derivatives has demonstrated their potential to inhibit a range of kinases, thereby modulating critical signaling pathways. These include:
-
Tropomyosin receptor kinases (TRKs): These are involved in cell proliferation and differentiation, and their inhibition is a target in cancer therapy.[6][7]
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its inhibitors are used in the treatment of certain types of cancer.
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is linked to various cancers.
-
Monopolar spindle kinase 1 (Mps1): This kinase is a key component of the mitotic checkpoint and a target for cancer treatment.
-
Topoisomerase II: While not a kinase, this enzyme is a target for some anticancer drugs, and pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity.
-
PD-1/PD-L1 Pathway: Small molecule inhibitors targeting this immune checkpoint pathway are of significant interest in cancer immunotherapy.
Given the established role of the pyrazolo[4,3-b]pyridine core as a kinase inhibitor scaffold, it is highly probable that this compound also exhibits inhibitory activity against one or more kinases. The bromine substituents at the 3 and 6 positions would influence the compound's steric and electronic properties, potentially conferring selectivity and potency for specific kinase targets.
The following diagram illustrates the general principle of how a pyrazolo[4,3-b]pyridine-based inhibitor might function in a kinase signaling pathway.
Caption: Kinase inhibition by blocking the ATP binding site.
Experimental Protocols
As no specific experimental data for this compound is available, this section provides a general protocol for the characterization of a newly synthesized compound of this class.
General Characterization Workflow:
Caption: Characterization workflow for a new chemical entity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the protons on the pyridine and pyrazole rings.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environment.
2. Mass Spectrometry (MS):
-
To confirm the molecular weight of the synthesized compound and to aid in structural elucidation through fragmentation patterns.
3. Infrared (IR) Spectroscopy:
-
To identify the functional groups present in the molecule. Characteristic peaks for N-H stretching and aromatic C-H and C=N bonds would be expected.
4. High-Performance Liquid Chromatography (HPLC):
-
To determine the purity of the synthesized compound.
5. Melting Point Determination:
-
To characterize the physical properties of the solid compound and as an indicator of purity.
6. Solubility Studies:
-
To determine the solubility in various organic solvents, which is crucial for further biological testing and formulation.
Conclusion
This compound is a heterocyclic compound with a core structure known for its potential as a kinase inhibitor. While specific experimental data for this particular derivative is scarce, this guide provides a framework for its synthesis and characterization based on established methods for the pyrazolo[4,3-b]pyridine class. Further research is warranted to synthesize this compound, determine its precise physical and chemical properties, and evaluate its biological activity against a panel of kinases to uncover its potential as a therapeutic agent. The information provided herein serves as a valuable resource for researchers embarking on the study of this and related compounds in the field of drug discovery.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document outlines the established methodologies for solubility determination and presents a representative data framework. The experimental protocols described herein are based on standard industry practices for characterizing the solubility of novel chemical entities.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The following table provides a template for presenting quantitative solubility data for this compound in various organic solvents at a standard temperature.
Table 1: Solubility of this compound in Selected Organic Solvents at 25°C (68°F)
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | Data Not Available | Data Not Available |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Data Not Available | Data Not Available |
| Dichloromethane (DCM) | 84.93 | 1.326 | Data Not Available | Data Not Available |
| Methanol (MeOH) | 32.04 | 0.792 | Data Not Available | Data Not Available |
| Ethanol (EtOH) | 46.07 | 0.789 | Data Not Available | Data Not Available |
| Acetone | 58.08 | 0.784 | Data Not Available | Data Not Available |
| Acetonitrile (ACN) | 41.05 | 0.786 | Data Not Available | Data Not Available |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Data Not Available | Data Not Available |
| Toluene | 92.14 | 0.867 | Data Not Available | Data Not Available |
| Heptane | 100.21 | 0.684 | Data Not Available | Data Not Available |
Note: The data in this table is representative. Actual experimental values are required for precise measurements.
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through various methods, each with its own advantages and limitations. The two primary types of solubility measurements are kinetic and thermodynamic.
1. Kinetic Solubility Determination (High-Throughput Screening)
This method is often employed in early drug discovery to rapidly assess the solubility of a large number of compounds.[1] It typically involves precipitating the compound from a stock solution in a high-solubility solvent (like DMSO) into an aqueous or organic solvent system.[1][2]
-
Principle: A concentrated stock solution of the compound in DMSO is incrementally added to the solvent of interest. The point at which precipitation occurs is detected, often by turbidimetry (light scattering), and this concentration is defined as the kinetic solubility.[2]
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dispense the target organic solvent into the wells of a microtiter plate.
-
Gradually add small aliquots of the DMSO stock solution to the solvent while monitoring for the appearance of turbidity using a plate reader.
-
The concentration of the compound at the onset of precipitation is calculated as the kinetic solubility.
-
2. Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, representing the true solubility in a given solvent system.[2][3] It is considered the gold standard for solubility measurement.
-
Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over a period until the concentration of the dissolved compound in the solution reaches a constant value.[2][3]
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing the organic solvent.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a calibration curve.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.
Caption: Thermodynamic Solubility Determination Workflow.
References
3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrazolopyridine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The bromine substituents offer versatile handles for further chemical modifications, making it a valuable building block in the synthesis of potential therapeutic agents. This document provides a concise overview of its fundamental properties and a plausible synthetic approach.
Core Molecular Data
The molecular formula and weight for this compound are presented below. It is important to note that while the CAS number for this specific isomer is registered, detailed experimental data in publicly accessible literature is sparse. The data provided is consistent with its constitutional isomers.
| Parameter | Value | Source |
| Molecular Formula | C₆H₃Br₂N₃ | Consistent with isomeric data[1][2] |
| Molecular Weight | 276.92 g/mol | Consistent with isomeric data[1][2] |
| CAS Number | 1357946-96-3 | [3] |
Proposed Synthetic Pathway
The following diagram illustrates a logical workflow for a potential synthesis:
Caption: Proposed synthesis of this compound.
Experimental Protocol Considerations
The proposed synthesis involves two key steps:
-
Diazotization: The starting material, 2,5-dibromo-3-aminopyridine, would undergo diazotization. This is typically achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to form an in situ diazonium salt.
-
Reductive Cyclization: The resulting diazonium salt intermediate can then undergo a reductive cyclization to form the pyrazole ring. A common reagent for this transformation is tin(II) chloride (SnCl₂) in an acidic medium. This step involves the reduction of the diazonium group and subsequent intramolecular cyclization to yield the final this compound product.
Note: This proposed protocol is based on general synthetic methodologies for similar heterocyclic systems and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.
Applications in Drug Discovery and Development
The pyrazolo[3,4-b]pyridine core, a closely related isomer, is a recognized "privileged scaffold" in medicinal chemistry. Derivatives have been investigated for a range of therapeutic targets, including:
-
Kinase Inhibition: Many pyrazolopyridine derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
-
Central Nervous System (CNS) Activity: Certain compounds based on this scaffold have shown potential for treating neurological disorders.
-
Antimicrobial Agents: The antibacterial potential of pyrazolo[3,4-b]pyridines has also been explored.[4]
The dibrominated nature of this compound makes it an attractive starting point for generating diverse libraries of compounds through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore structure-activity relationships (SAR) for various biological targets.
Conclusion
This compound represents a valuable, albeit currently under-documented, chemical entity for synthetic and medicinal chemistry. Its core structure is implicated in a wide array of biological activities, and the presence of two bromine atoms provides a versatile platform for the development of novel compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.
References
Tautomerism in Pyrazolo[4,3-b]pyridine Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of tautomerism in the pyrazolo[4,3-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its diverse biological activities. Understanding the tautomeric behavior of this core is critical for rational drug design, as the predominant tautomer can significantly influence a molecule's physicochemical properties, receptor interactions, and metabolic fate.
Introduction to Tautomerism in Pyrazolo[4,3-b]pyridines
Pyrazolo[4,3-b]pyridine is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring. For derivatives unsubstituted on the pyrazole nitrogen, two primary prototropic tautomers can exist: the 1H-pyrazolo[4,3-b]pyridine and the 2H-pyrazolo[4,3-b]pyridine. This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.
The position of this tautomeric equilibrium is a crucial factor, as it dictates the molecule's hydrogen bonding capabilities (as a donor or acceptor), its dipole moment, and overall electronic distribution. These properties are fundamental to how the molecule interacts with biological targets. While extensive research exists for the isomeric pyrazolo[3,4-b]pyridine system, where the 1H-tautomer is shown to be significantly more stable, the principles governing this equilibrium are applicable to the [4,3-b] scaffold as well.[1][2] The relative stability of these forms can be influenced by the electronic nature of substituents, solvent polarity, temperature, and pH.
Furthermore, depending on the substituents, other forms of tautomerism, such as keto-enol tautomerism, can also be observed in pyrazolo[4,3-b]pyridine derivatives.[3]
Caption: Annular tautomerism in the pyrazolo[4,3-b]pyridine core.
Quantitative Analysis of Tautomeric Equilibria
The determination of tautomeric ratios is predominantly accomplished through experimental techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. Computational chemistry provides complementary insights by calculating the relative energies of the tautomers. While specific quantitative data for the parent pyrazolo[4,3-b]pyridine is sparse in the literature, studies on substituted derivatives and related pyrazolopyridine isomers consistently show a strong preference for one tautomer.
For the related pyrazolo[3,4-b]pyridine system, AM1 calculations have shown the 1H-tautomer to be more stable by a significant margin of approximately 37.03 kJ/mol (almost 9 kcal/mol).[1][2] Experimental NMR studies on various substituted pyrazolopyridines have confirmed that the compounds exist predominantly in a single tautomeric form in solution.[4]
Table 1: Summary of Tautomeric Preference in Pyrazolopyridine Systems
| Compound Class | Method | Predominant Tautomer | Energy Difference (kJ/mol) | Reference |
| Pyrazolo[3,4-b]pyridines | AM1 Calculation | 1H-tautomer | 37.03 | [1][2] |
| 5-Substituted pyrazolo[3,4-c]pyridines | NMR Spectroscopy | N1-H tautomer | Not Quantified | [4] |
| Substituted pyrazolo[4,3-c]pyrazoles | NMR & DFT | N1-H/N4-H tautomer | Not Quantified | [5] |
Note: Data for the specific pyrazolo[4,3-b]pyridine parent system is limited; the table includes data from closely related isomers to illustrate the general principles and magnitudes of stability differences.
Experimental and Computational Protocols
A multi-faceted approach is required to unambiguously determine the tautomeric state of a pyrazolo[4,3-b]pyridine derivative.
Caption: General workflow for tautomer identification.
NMR Spectroscopy
NMR is the primary method for studying tautomerism in solution.
-
Sample Preparation: A solution of the purified pyrazolo[4,3-b]pyridine derivative is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Concentrations typically range from 5-10 mg/mL.
-
Data Acquisition:
-
¹H and ¹³C NMR: Standard 1D spectra are acquired. The chemical shifts of the ring protons and carbons, particularly those adjacent to the pyrazole nitrogens (C3, C3a, C7a), are highly sensitive to the tautomeric form.
-
¹⁵N NMR: Direct or indirect (via HMBC) detection of ¹⁵N chemical shifts provides definitive evidence. The pyrrole-like nitrogen (N-H) and pyridine-like nitrogen (-N=) have distinct chemical shift ranges.
-
2D NMR (HMBC, NOESY): Long-range ¹H-¹³C correlations (HMBC) can help assign carbon signals. Nuclear Overhauser Effect (NOE) experiments can show through-space proximity between the N-H proton and other protons in the molecule, confirming its location.
-
-
Data Interpretation: The experimental chemical shifts are compared with values from known N-alkylated derivatives (which "lock" the tautomeric form) or with computationally predicted shifts for each possible tautomer.[4][6]
X-ray Crystallography
This technique provides an unambiguous structural determination of the tautomeric form present in the solid state.
-
Protocol: Single crystals suitable for diffraction are grown, typically by slow evaporation of a solvent. The crystal is mounted on a diffractometer, and X-ray diffraction data is collected.[7] The resulting electron density map is solved and refined to yield the precise atomic positions, confirming the location of the pyrazole proton.[8][9] It is important to note that the solid-state structure may not always represent the major tautomer in solution.
Computational Chemistry
Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.
-
Methodology:
-
The 3D structures of all possible tautomers (e.g., 1H and 2H) are built in silico.
-
Geometry optimization and energy calculations are performed using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-311++G(d,p)).[10]
-
Calculations can be performed for the gas phase and can incorporate solvent effects using a continuum model (e.g., PCM).[11]
-
The relative energies (ΔE or ΔG) determine the predicted most stable tautomer.
-
NMR shielding constants can also be calculated (e.g., using the GIAO method) to predict chemical shifts that can be directly compared with experimental spectra.[10]
-
Implications for Drug Development
The tautomeric state of a pyrazolo[4,3-b]pyridine-based drug candidate is not an academic detail; it is a critical determinant of its pharmacological profile.
-
Receptor Binding: The arrangement of hydrogen bond donors and acceptors is dictated by the tautomer. A switch from a 1H-tautomer (with an N-H donor at position 1) to a 2H-tautomer (with an N-H donor at position 2) completely alters the molecule's interaction map within a target binding site. Computational docking studies for pyrazolo[3,4-b]pyridine derivatives targeting kinases have shown specific hydrogen bonds forming with the pyrazole moiety.[12]
-
Physicochemical Properties (pKa, LogP): Tautomers are distinct chemical entities with different pKa values and lipophilicity (LogP). These differences affect a drug's solubility, permeability across membranes, and absorption (the 'A' and 'D' in ADME).
-
Metabolism: The metabolic stability of a drug can be influenced by its tautomeric form, as different sites on the molecule may be exposed or protected from metabolic enzymes like cytochrome P450s.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.
The pyrazolo[3,4-b]pyridine scaffold, a close isomer, is found in numerous compounds investigated as potent inhibitors for a wide range of kinases and other biological targets, underscoring the importance of this chemical space in drug discovery.[13][14][15] A thorough understanding and characterization of the tautomeric behavior of any new pyrazolo[4,3-b]pyridine derivative is therefore an essential step in its development from a hit compound to a clinical candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 12. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthetic analysis of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
An In-depth Technical Guide to the Retrosynthetic Analysis of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
Introduction
This compound is a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its scaffold is found in molecules with a range of biological activities. A thorough understanding of its synthesis is crucial for the exploration of its derivatives as potential therapeutic agents. This guide provides a detailed retrosynthetic analysis for this compound, followed by a proposed forward synthesis with experimental protocols. The analysis is based on established synthetic methodologies for analogous pyrazolopyridine systems.
Retrosynthetic Analysis
The retrosynthetic strategy for this compound is centered on the construction of the pyrazole ring onto a pre-functionalized pyridine core. The primary disconnection breaks the pyrazole ring, leading back to a key aminopyridine intermediate.
A plausible retrosynthetic pathway is as follows:
-
Disconnection of the Pyrazole Ring: The target molecule can be disconnected at the N-N and C-N bonds of the pyrazole ring. This suggests a cyclization reaction from a 3-hydrazinopyridine precursor. A more practical approach, however, is a diazotization of a 3-aminopyridine derivative followed by an intramolecular cyclization. This leads back to 2,5-dibromo-3-aminopyridine (3) as a key intermediate.
-
Formation of the Amino Group: The amino group in intermediate 3 can be derived from the reduction of a nitro group. This points to 2,5-dibromo-3-nitropyridine (2) as the precursor.
-
Nitration of a Dibromopyridine: The nitro group can be introduced onto the pyridine ring via electrophilic nitration. This retrosynthetic step leads to 2,5-dibromopyridine (1) as a readily available starting material.
-
Synthesis of 2,5-Dibromopyridine: This starting material can be synthesized from 2-amino-5-bromopyridine through a Sandmeyer-type reaction.
This retrosynthetic analysis is depicted in the following diagram:
Caption: .
Forward Synthesis and Experimental Protocols
The forward synthesis follows the logic of the retrosynthetic analysis, starting from 2-amino-5-bromopyridine.
The overall workflow of the forward synthesis is outlined below:
Caption: Proposed workflow for the synthesis of this compound.
Step 1: Synthesis of 2,5-Dibromopyridine (1)
This step involves the conversion of the amino group of 2-amino-5-bromopyridine to a bromine atom via a Sandmeyer-type reaction.
Experimental Protocol:
-
To a stirred solution of 48% hydrobromic acid, add 2-amino-5-bromopyridine at 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1 hour at 0-5 °C.
-
Slowly add the diazonium salt solution to a stirred solution of cuprous bromide in 48% hydrobromic acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2,5-dibromopyridine.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromopyridine | 173.01 | 10.0 g | 0.0578 |
| 48% Hydrobromic Acid | - | 50 mL | - |
| Sodium Nitrite | 69.00 | 4.4 g | 0.0638 |
| Cuprous Bromide | 143.45 | 9.1 g | 0.0634 |
| Diethyl Ether | - | 200 mL | - |
| Expected Yield | ~70-80% |
Step 2: Synthesis of 2,5-Dibromo-3-nitropyridine (2)
This step involves the nitration of the 2,5-dibromopyridine ring.
Experimental Protocol:
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 2,5-dibromopyridine (1).
-
After the addition is complete, warm the reaction mixture to 50 °C and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,5-dibromo-3-nitropyridine.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dibromopyridine (1) | 236.89 | 10.0 g | 0.0422 |
| Fuming Nitric Acid | - | 20 mL | - |
| Conc. Sulfuric Acid | - | 20 mL | - |
| Expected Yield | ~85-95% |
Step 3: Synthesis of 2,5-Dibromo-3-aminopyridine (3)
This step involves the reduction of the nitro group to an amino group.
Experimental Protocol:
-
To a solution of 2,5-dibromo-3-nitropyridine (2) in ethanol, add iron powder and a catalytic amount of ammonium chloride in water.
-
Heat the mixture to reflux and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2,5-dibromo-3-aminopyridine, which can be used in the next step without further purification.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dibromo-3-nitropyridine (2) | 281.89 | 10.0 g | 0.0355 |
| Iron Powder | 55.84 | 9.9 g | 0.177 |
| Ammonium Chloride | 53.49 | 0.95 g | 0.0177 |
| Ethanol/Water (4:1) | - | 100 mL | - |
| Expected Yield | ~90-98% |
Step 4: Synthesis of this compound
This final step involves the formation of the pyrazole ring through diazotization of the amino group followed by intramolecular cyclization.
Experimental Protocol:
-
Dissolve 2,5-dibromo-3-aminopyridine (3) in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to afford this compound.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dibromo-3-aminopyridine (3) | 251.91 | 5.0 g | 0.0198 |
| Acetic Acid | - | 25 mL | - |
| Propionic Acid | - | 25 mL | - |
| Sodium Nitrite | 69.00 | 1.5 g | 0.0218 |
| Expected Yield | ~60-70% |
Conclusion
The retrosynthetic analysis presented provides a logical and feasible approach to the synthesis of this compound. The proposed forward synthesis employs a series of well-established reactions, starting from a commercially available pyridine derivative. This guide offers a comprehensive framework for researchers and professionals in the field of synthetic and medicinal chemistry to produce this valuable heterocyclic scaffold for further investigation and development. The provided protocols are based on analogous transformations and may require optimization for specific laboratory conditions.
The Ascendancy of Pyrazolo[4,3-b]pyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of the discovery and history of these compounds, their synthetic evolution, and their development as potent modulators of various biological targets. Particular emphasis is placed on their role in oncology and neuroscience, with detailed experimental protocols and quantitative data to aid researchers in this dynamic field.
Discovery and Historical Context
While the broader class of pyrazolopyridines has been known for over a century, with the first synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative reported in 1908, the focused exploration of the pyrazolo[4,3-b]pyridine isomer has been a more recent endeavor.[1] Early research into pyrazolopyridines was largely academic, focusing on their synthesis and chemical properties. However, the late 20th and early 21st centuries witnessed a surge in interest driven by the discovery of their potent and selective biological activities. This has led to the identification of several clinical candidates and tool compounds, solidifying the importance of this scaffold in modern drug discovery.
Synthetic Methodologies
The synthesis of the pyrazolo[4,3-b]pyridine core has evolved significantly, with numerous methods developed to allow for diverse substitution patterns. The primary strategies involve either the construction of the pyridine ring onto a pre-existing pyrazole or the formation of the pyrazole ring on a pyridine precursor.
One prominent and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. This approach involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.[2]
General Experimental Protocol: Synthesis via Japp-Klingemann Reaction
A general procedure for the synthesis of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates is as follows:
-
Azo-coupling: To a solution of an ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate derivative (1 mmol) in acetonitrile (5 mL), the corresponding aryldiazonium tosylate (1.1 mmol) is added, followed by pyridine (1 mmol). The reaction mixture is stirred at room temperature for a duration monitored by Thin Layer Chromatography (TLC) (typically 5-60 minutes).
-
Cyclization: Pyrrolidine (4 mmol) is then added, and the mixture is stirred at 40°C for 15-90 minutes, again monitored by TLC.
-
Work-up: The reaction mixture is cooled to room temperature, poured into 1N hydrochloric acid (50 mL), and extracted with chloroform. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[4,3-b]pyridine derivative.[2]
Key Biological Activities and Lead Compounds
Pyrazolo[4,3-b]pyridine derivatives have shown remarkable efficacy against a range of therapeutic targets. This section details some of the most significant activities and the corresponding lead compounds.
c-Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion, and its aberrant activation is implicated in various cancers.[3][4][5]
Glumetinib (SCC244) is a highly potent and selective c-Met inhibitor with a pyrazolo[4,3-b]pyridine core.[3][6][7]
| Compound | Target | IC50 (nM) | Cell Lines | In Vivo Activity | Reference |
| Glumetinib (SCC244) | c-Met | 0.42 | EBC-1, MKN45, SNU-5 | Reduces tumor volume in mouse xenograft models (2.5-10 mg/kg) | [3][6][7] |
Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulation
Positive allosteric modulators (PAMs) of mGlu4 are of significant interest for the treatment of Parkinson's disease and other neurological disorders.[8]
VU0418506 is a novel and selective mGlu4 PAM based on the pyrazolo[4,3-b]pyridine scaffold.[9][10]
| Compound | Target | EC50 (nM) | Receptor | Key Features | Reference |
| VU0418506 | mGlu4 PAM | 68 | human mGlu4 | Potent and selective with suitable in vivo pharmacokinetic properties | [9][10] |
PD-1/PD-L1 Interaction Inhibition
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins, and their inhibition is a major strategy in cancer immunotherapy.[2][10][11][12] Small molecule inhibitors of this interaction are actively being pursued.
| Compound | Target | IC50 (nM) | Assay | Reference |
| D38 (a 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative) | PD-1/PD-L1 Interaction | 9.6 | HTRF Assay |
Other Kinase Inhibition
The versatility of the pyrazolo[4,3-b]pyridine scaffold has led to the development of inhibitors for a variety of other kinases implicated in cancer.
| Compound | Target Kinase | IC50 (nM) | Reference |
| A CDK8 inhibitor | CDK8 | - | [9] |
| A TRK inhibitor (C03) | TRKA | 56 | |
| An Mps1 inhibitor (Compound 31) | Mps1 | 2.596 | [13] |
| A TBK1 inhibitor (Compound 15y) | TBK1 | 0.2 | |
| A Topoisomerase IIα inhibitor (Compound 8c) | Topoisomerase IIα | GI50 = 1.33 µM |
Experimental Protocols for Biological Evaluation
c-Met Kinase Activity Assay
This protocol is based on the evaluation of Glumetinib.[1][14]
-
Assay Principle: The assay measures the phosphorylation of a substrate peptide by the c-Met kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Materials:
-
c-Met enzyme (recombinant human)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin.
-
-
Procedure:
-
Add test compounds (in DMSO) to the wells of a 384-well plate.
-
Add c-Met enzyme to the wells and incubate for a short period.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for antibody binding.
-
Read the plate on a suitable TR-FRET reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This is a general protocol to assess the anti-proliferative activity of pyrazolo[4,3-b]pyridine derivatives on cancer cell lines.[4]
-
Cell Culture: Culture the desired cancer cell lines (e.g., EBC-1, MKN45) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
Aberrant c-Met activation leads to the stimulation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration.[4][5][15] Glumetinib acts by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[15]
Caption: c-Met signaling pathway and the mechanism of action of Glumetinib.
General Workflow for Anticancer Drug Discovery
The development of pyrazolo[4,3-b]pyridine derivatives as anticancer agents follows a well-established drug discovery and development pipeline.[7][16][17][18]
Caption: General workflow for anticancer drug discovery and development.
Conclusion
The pyrazolo[4,3-b]pyridine scaffold has firmly established its position as a cornerstone in the development of novel therapeutics. Its synthetic tractability and the ability to modulate a diverse range of biological targets have led to the discovery of potent and selective agents with significant clinical potential. This guide has provided a comprehensive overview of the key aspects of pyrazolo[4,3-b]pyridine chemistry and biology, from its historical roots to the detailed experimental protocols and signaling pathways that are crucial for ongoing research. As our understanding of the molecular drivers of disease continues to expand, the versatility of the pyrazolo[4,3-b]pyridine core ensures that it will remain a fertile ground for the discovery of the next generation of innovative medicines.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 2. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 7. advancementsinoncology.com [advancementsinoncology.com]
- 8. Metabotropic glutamate receptor 4 (mGlu4)-positive allosteric modulators for the treatment of Parkinson's disease: historical perspective and review of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 12. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Glumetinib? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Navigating the oncology drug discovery and development process with programmes supported by the National Institutes of Health - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous compounds targeting various protein kinases. The functionalization of this scaffold is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal strategy for the derivatization of the 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine core. This document provides detailed protocols for the mono- and di-arylation of this compound via Suzuki coupling, based on established methodologies for analogous di-halogenated N-heterocycles.
The resulting 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine derivatives are of significant interest in drug discovery, particularly in the development of inhibitors for protein kinases implicated in cancer and other diseases. For instance, derivatives of the isomeric pyrazolo[3,4-b]pyridine have shown potent inhibitory activity against kinases such as Anaplastic Lymphoma Kinase (ALK) and TANK-binding kinase 1 (TBK1).[1][2]
Regioselectivity in Suzuki Coupling of this compound
The relative reactivity of the bromine atoms at the C3 and C6 positions of the pyrazolo[4,3-b]pyridine core has not been extensively reported. In many di-halogenated N-heterocycles, the position more susceptible to oxidative addition by the palladium catalyst is often determined by electronic factors. For instance, in di-halopyridines, the positions alpha to the ring nitrogen (C2 and C6) are generally more reactive.[3][4] In the case of this compound, the electronic properties of both the pyridine and pyrazole rings will influence the reactivity of the C3 and C6 positions. It is plausible that one position may be more reactive, allowing for selective mono-arylation under controlled conditions. Alternatively, harsher conditions can be employed to achieve di-arylation. The protocols provided below offer starting points for both selective mono-arylation and exhaustive di-arylation, although experimental validation and optimization are recommended.
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki-Miyaura coupling on related di-bromo N-heterocyclic compounds and pyrazolo[3,4-b]pyridine derivatives.[5][6]
Protocol 1: Mono-arylation of this compound
This protocol aims for the selective substitution of one bromine atom, likely at the more reactive position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3-5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and dppf (0.03 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the mono-arylated product.
Protocol 2: Di-arylation of this compound
This protocol is designed for the substitution of both bromine atoms.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equivalents)
-
Toluene, Ethanol, and Water (4:1:1 mixture, degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a condenser, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), potassium carbonate (4.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/ethanol/water (4:1:1, 15 mL) solvent mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine.
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling on Analogous Pyrazolopyridine Scaffolds
| Starting Material | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-3-iodo-1-PMB-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(OAc)₂/dppf (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 93 | [5] |
| 3-phenyl-6-chloro-1-PMB-1H-pyrazolo[3,4-b]pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/dppf (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (3:1) | 100 | 2 | 91 | [6] |
| 5-bromo-3-iodo-1-PMB-1H-pyrazolo[3,4-b]pyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 6 | - | [1] |
*PMB: p-Methoxybenzyl
Table 2: Biological Activity of Representative Pyrazolopyridine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (IC₅₀, µM) | Reference |
| 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines | ALK | 1.58 | - | - | [2] |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TRKA | 56 | Km-12 | 0.304 | [7] |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TBK1 | 0.2 | A172, U87MG | Micromolar range | [1] |
| Pyridopyrazolopyrimidine derivatives | - | - | HCT-116 | 2.3 | [8] |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides with a broad substrate scope and functional group tolerance. The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The selective functionalization of this core, particularly through C-N bond formation, is of significant interest for the development of novel therapeutics.
These application notes provide detailed protocols for the selective mono-amination and di-amination of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, a key intermediate for the synthesis of diverse libraries of substituted pyrazolopyridines. The protocols are based on established principles of the Buchwald-Hartwig amination and examples from related heterocyclic systems.
Reaction Overview and Regioselectivity
The Buchwald-Hartwig amination of this compound can be controlled to achieve either mono- or di-amination by tuning the reaction conditions.
Mono-amination: Selective amination is anticipated to occur preferentially at the C3 position. This prediction is based on studies of related dihalopyridines where electronic effects often render the position analogous to C3 more susceptible to palladium-catalyzed cross-coupling.[3]
Di-amination: By employing a higher excess of the amine nucleophile and potentially more forcing reaction conditions, double amination at both the C3 and C6 positions can be achieved to furnish 3,6-diamino-1H-pyrazolo[4,3-b]pyridine derivatives.
Data Presentation
The following tables summarize the key reagents and representative reaction conditions for the Buchwald-Hartwig amination of this compound.
Table 1: Reagents for Buchwald-Hartwig Amination
| Reagent Type | Examples | Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its stability and reliability. Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | XPhos, SPhos, BINAP, XantPhos | Bulky, electron-rich phosphine ligands are generally preferred to facilitate oxidative addition and reductive elimination. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. |
| Amine | Primary & Secondary Amines | A wide range of aliphatic and aromatic amines can be used as nucleophiles. |
Table 2: Proposed Reaction Conditions for Mono- and Di-amination
| Parameter | Selective Mono-amination (at C3) | Di-amination |
| This compound | 1.0 equiv | 1.0 equiv |
| Amine | 1.1 - 1.5 equiv | 2.5 - 3.0 equiv |
| Palladium Precatalyst | 2-5 mol% | 5-10 mol% |
| Ligand | 4-10 mol% | 10-20 mol% |
| Base | 1.5 - 2.0 equiv | 3.0 - 4.0 equiv |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Reaction Time | 4 - 12 h | 12 - 24 h |
Experimental Protocols
Important Note: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All solvents and reagents should be anhydrous and degassed prior to use.
Protocol 1: Selective Mono-amination of this compound
This protocol aims to synthesize 3-amino-6-bromo-1H-pyrazolo[4,3-b]pyridine derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add sodium tert-butoxide (1.5 mmol).
-
Add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-bromo-1H-pyrazolo[4,3-b]pyridine derivative.
Protocol 2: Di-amination of this compound
This protocol is designed for the synthesis of 3,6-diamino-1H-pyrazolo[4,3-b]pyridine derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and XantPhos (0.15 mmol, 15 mol%) to an oven-dried Schlenk tube.
-
Add cesium carbonate (3.5 mmol).
-
Add the amine (2.5 mmol) and anhydrous, degassed dioxane (10 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,6-diamino-1H-pyrazolo[4,3-b]pyridine derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3,6-Diaryl-1H-pyrazolo[4,3-b]pyridines from a Dibromo Precursor via Sequential Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3,6-diaryl-1H-pyrazolo[4,3-b]pyridines from a 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine precursor. The methodology is based on a sequential, one-pot Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds. This approach allows for the introduction of two different aryl or heteroaryl groups at the 3 and 6 positions of the pyrazolopyridine core, offering a straightforward route to a diverse library of compounds with potential applications in medicinal chemistry and materials science.
Reaction Principle
The synthesis of 3,6-diaryl-1H-pyrazolo[4,3-b]pyridines is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organohalide (the dibromopyrazolopyridine) with an organoboron compound (an arylboronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Due to the differential reactivity of the bromine atoms at the C3 and C6 positions of the pyrazolopyridine core, a sequential and chemoselective arylation is possible. Typically, the C3 position is more reactive, allowing for the first Suzuki coupling to occur selectively at this site under milder conditions. Subsequently, the second coupling at the C6 position can be achieved by modifying the reaction conditions, often by increasing the temperature and catalyst loading. This sequential approach can be conveniently performed in a one-pot manner, enhancing the efficiency of the overall synthesis.
Experimental Workflow
The general experimental workflow for the one-pot sequential synthesis of 3,6-diaryl-1H-pyrazolo[4,3-b]pyridines is depicted below.
Caption: One-pot sequential Suzuki coupling workflow.
Data Presentation: Synthesis of 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines
The following table summarizes the yields for the synthesis of various 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines from a 6-chloro-3-iodo precursor, which serves as a good model for the reactivity of a dibromo precursor.[1][2][3][4] The synthesis was performed in a one-pot sequential manner.
| Entry | Arylboronic Acid 1 (at C3) | Arylboronic Acid 2 (at C6) | Product | Yield (%)[2][3] |
| 1 | Phenylboronic acid | Phenylboronic acid | 3,6-Diphenyl-1H-pyrazolo[3,4-b]pyridine | 85 |
| 2 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 3-Phenyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | 82 |
| 3 | Phenylboronic acid | 4-Chlorophenylboronic acid | 3-Phenyl-6-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine | 80 |
| 4 | 4-Methoxyphenylboronic acid | Phenylboronic acid | 3-(4-Methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine | 84 |
| 5 | 4-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid | 3,6-Bis(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | 81 |
| 6 | 4-Chlorophenylboronic acid | Phenylboronic acid | 3-(4-Chlorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine | 78 |
| 7 | Thiophen-2-ylboronic acid | Phenylboronic acid | 3-(Thiophen-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine | 75 |
Experimental Protocols
Materials:
-
This compound (or a protected analogue)
-
Arylboronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
General Procedure for the One-Pot Sequential Suzuki-Miyaura Coupling:
-
Reaction Setup for C3-Arylation: To a flame-dried Schlenk flask, add the this compound (1.0 equiv), the first arylboronic acid (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (5 mol%), and dppf (5 mol%).[2][3]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 or 4:1 ratio) via syringe.[2][3][5]
-
First Coupling Reaction: Heat the reaction mixture to 60 °C and stir for 1-2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
-
Setup for C6-Arylation: After cooling the reaction mixture to room temperature, add the second arylboronic acid (1.2 equiv), additional palladium(II) acetate (15 mol%), and dppf (15 mol%).[2][3]
-
Second Coupling Reaction: Heat the reaction mixture to 100 °C and stir for 2-8 hours, monitoring the progress by TLC or LC-MS.[2][3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine.[5]
Note: The N-H of the pyrazole can be protected (e.g., with a p-methoxybenzyl (PMB) group) prior to the coupling reactions and deprotected afterwards if necessary. The specific reaction times and temperatures may require optimization depending on the substrates used.
References
- 1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,6-diaryl-1 H-pyrazolo[3,4- b]pyridines via one-pot sequential Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine scaffold in the development of potent and selective kinase inhibitors. This document details the synthetic utility of this scaffold, summarizes the biological activity of derived compounds against various kinase targets, provides exemplary experimental protocols, and illustrates key concepts through diagrams.
Introduction to the this compound Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine base of ATP and form key hydrogen bond interactions with the hinge region of kinase active sites. The 3,6-dibromo substitution pattern of this scaffold offers a versatile platform for the synthesis of diverse kinase inhibitor libraries. The two bromine atoms at positions C3 and C6 can be selectively and sequentially functionalized, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents to explore the chemical space around the kinase active site and optimize inhibitor potency and selectivity.
Quantitative Data Summary: Pyrazolopyridine-Based Kinase Inhibitors
The following tables summarize the in vitro potency of various kinase inhibitors derived from the broader pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine scaffolds, which serve as representative examples of the potential of the 3,6-disubstituted pyrazolopyridine core.
Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. VEGFR2 (IC50, nM) | Reference |
| 4a | FGFR1 | 0.3 | 365.9 | [1] |
| 7n | FGFR1 | 0.8 | >1000 | [1] |
| NVP-BGJ398 | FGFR1 | 0.9 | 180 | [1] |
| AZD4547 | FGFR1 | 0.2 | 24 | [1] |
| 5 | FGFR1 | 3.3 | Not Determined | [1] |
Table 2: TANK-Binding Kinase 1 (TBK1) Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [2] |
| 15t | TBK1 | 0.8 | [2] |
| 15i | TBK1 | 8.5 | [2] |
| BX795 | TBK1 | 7.1 | [2] |
| MRT67307 | TBK1 | 28.7 | [2] |
Table 3: Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| 8h | DYRK1B | 3 | [3] |
| 8g | DYRK1B | 10 | [3] |
| 9a | DYRK1B | 287 | [3] |
Table 4: Anaplastic Lymphoma Kinase (ALK) Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| 10g | ALK-L1196M | <0.5 | [4] |
| 10g | ALK-wt | <0.5 | [4] |
| 10g | ROS1 | <0.5 | [4] |
Experimental Protocols
Synthesis of 3,6-Disubstituted-1H-pyrazolo[4,3-b]pyridines via Sequential Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 3,6-disubstituted-1H-pyrazolo[4,3-b]pyridines from the 3,6-dibromo scaffold. The differential reactivity of the C3 and C6 positions can be exploited for selective coupling.
Materials:
-
This compound
-
Aryl/heteroarylboronic acid (1.1 eq for first coupling, 1.2 eq for second)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or Cs₂CO₃, 2 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
First Suzuki-Miyaura Coupling (e.g., at C3):
-
To a reaction vessel, add this compound, the first aryl/heteroarylboronic acid (1.1 eq), palladium catalyst (5 mol%), and base (2 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the 3-substituted-6-bromo-1H-pyrazolo[4,3-b]pyridine intermediate.
-
-
Second Suzuki-Miyaura Coupling (at C6):
-
Use the purified 3-substituted-6-bromo-1H-pyrazolo[4,3-b]pyridine from the previous step.
-
Repeat the Suzuki-Miyaura coupling procedure with the second aryl/heteroarylboronic acid (1.2 eq) and a suitable palladium catalyst and base.
-
The reaction may require a higher temperature (e.g., 100-120 °C) for the less reactive C6 position.
-
Work-up and purify as described above to yield the final 3,6-disubstituted-1H-pyrazolo[4,3-b]pyridine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of a synthesized pyrazolopyridine derivative against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the appropriate kinase assay buffer.
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for inhibitor synthesis and screening.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Caption: Structure-Activity Relationship (SAR) considerations.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a key structural motif in the design of various therapeutic agents, particularly kinase inhibitors. The strategic placement of nitrogen atoms in this bicyclic system allows for multiple points of interaction with biological targets, mimicking the purine core of ATP. The subject of this application note, 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine , is a versatile synthetic intermediate. The two bromine atoms at positions 3 and 6 serve as valuable handles for introducing chemical diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines the potential applications of this building block in the synthesis of kinase inhibitors, provides hypothetical quantitative data for a series of derivatives, and details experimental protocols for their synthesis and biological evaluation.
Application: Intermediate for the Synthesis of Kinase Inhibitors
This compound is an ideal starting material for the synthesis of potent and selective kinase inhibitors. The differential reactivity of the bromine atoms can be exploited for sequential functionalization, allowing for the introduction of a "hinge-binding" moiety at one position and a "selectivity-determining" group at the other. This approach is exemplified in the hypothetical synthesis of inhibitors targeting Src kinase, a non-receptor tyrosine kinase implicated in cancer progression.
Proposed Synthetic Route
The general synthetic strategy involves a two-step cross-coupling sequence. A Suzuki coupling at the more reactive C3 position is followed by a second Suzuki or a Buchwald-Hartwig amination at the C6 position. This allows for the systematic variation of substituents to optimize potency and selectivity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of putative Src kinase inhibitors derived from this compound. This data is for illustrative purposes to demonstrate a potential structure-activity relationship.
| Compound ID | R1 (at C3) | R2 (at C6) | Src Kinase IC50 (nM) | Cellular Antiproliferative Activity (GI50, µM) - HCT116 |
| HYPO-1 | 4-Methoxyphenyl | Aniline | 150 | >10 |
| HYPO-2 | 3-Hydroxyphenyl | Aniline | 75 | 5.2 |
| HYPO-3 | 4-Methyl-3-aminophenyl | Aniline | 25 | 1.8 |
| HYPO-4 | 4-Methyl-3-aminophenyl | 3-Chloroaniline | 10 | 0.9 |
| HYPO-5 | 4-Methyl-3-aminophenyl | N-methyl-piperazine | 5 | 0.4 |
Experimental Protocols
Synthesis of a Hypothetical Src Kinase Inhibitor (HYPO-5)
Step 1: Synthesis of 6-Bromo-3-(4-methyl-3-aminophenyl)-1H-pyrazolo[4,3-b]pyridine
-
To a solution of this compound (1.0 g, 3.61 mmol) in a mixture of 1,4-dioxane (20 mL) and water (5 mL) is added (4-methyl-3-aminophenyl)boronic acid (0.60 g, 3.97 mmol) and sodium carbonate (0.96 g, 9.03 mmol).
-
The mixture is degassed with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.13 g, 0.18 mmol) is added, and the mixture is heated to 90 °C for 12 hours under an argon atmosphere.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes) to afford the title compound.
Step 2: Synthesis of 3-(4-Methyl-3-aminophenyl)-6-(piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine (HYPO-5)
-
To a solution of 6-Bromo-3-(4-methyl-3-aminophenyl)-1H-pyrazolo[4,3-b]pyridine (0.5 g, 1.58 mmol) in dry toluene (15 mL) is added N-methylpiperazine (0.21 mL, 1.90 mmol), sodium tert-butoxide (0.23 g, 2.37 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.07 g, 0.08 mmol).
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.15 g, 0.32 mmol) is added, and the mixture is degassed with argon for 10 minutes.
-
The reaction mixture is heated to 110 °C for 16 hours under an argon atmosphere.
-
After cooling, the mixture is diluted with ethyl acetate (30 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to yield the final compound, HYPO-5.
In Vitro Src Kinase Inhibition Assay
-
The inhibitory activity of the test compounds against Src kinase is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The assay is performed in a 384-well plate containing Src enzyme, a ULight™-poly-GT peptide substrate, and a europium-labeled anti-phosphotyrosine antibody in a final volume of 20 µL.
-
Compounds are serially diluted in DMSO and added to the assay plate to achieve a final concentration range of 0.1 nM to 10 µM.
-
The reaction is initiated by the addition of ATP to a final concentration of 10 µM.
-
The plate is incubated at room temperature for 60 minutes.
-
The TR-FRET signal is measured on a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
IC50 values are calculated from the dose-response curves using a four-parameter logistic fit.
Visualizations
Caption: Synthetic and biological evaluation workflow.
Application Notes and Protocols for the Synthesis of TRK Inhibitors Utilizing a 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of potential Tropomyosin Receptor Kinase (TRK) inhibitors using 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine as a key starting material. The protocols focus on leveraging palladium-catalyzed cross-coupling reactions to introduce pharmacophoric elements essential for TRK inhibition. While direct synthesis of TRK inhibitors from this specific starting material is not extensively documented, the methodologies outlined below are based on well-established synthetic strategies for structurally related heterocyclic compounds.
The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are pivotal in neuronal development and function.[1][2] Aberrant activation of TRK signaling, often through gene fusions, is an oncogenic driver in a diverse range of adult and pediatric cancers.[1][2] This has led to the development of highly potent and selective TRK inhibitors, such as Larotrectinib and Entrectinib, which have demonstrated significant clinical efficacy.[1] The pyrazolo[3,4-b]pyridine core is a recognized scaffold in the design of novel TRK inhibitors, with several derivatives showing potent nanomolar activity against TRKA.[1][3] This document outlines a proposed synthetic pathway to functionalize the related this compound core to generate novel TRK inhibitor candidates.
Proposed Synthetic Strategy
The synthetic approach centers on the sequential functionalization of the dibrominated pyrazolo[4,3-b]pyridine core. The bromine atoms at the 3 and 6 positions offer two distinct handles for modification via palladium-catalyzed cross-coupling reactions. A plausible and efficient strategy involves a sequential Suzuki-Miyaura coupling to install an aryl or heteroaryl moiety, followed by a Buchwald-Hartwig amination to introduce a key amine side chain. This approach allows for the modular construction of a library of potential TRK inhibitors for structure-activity relationship (SAR) studies.
Caption: Proposed synthetic workflow for TRK inhibitors.
Data Presentation: Biological Activity of Pyrazolo[3,4-b]pyridine-based TRK Inhibitors
The following table summarizes the in vitro inhibitory activities of a series of pyrazolo[3,4-b]pyridine derivatives against TRK kinases, providing a benchmark for newly synthesized compounds based on the pyrazolo[4,3-b]pyridine scaffold.[1]
| Compound ID | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Cellular Antiproliferative IC₅₀ (µM, KM-12 cells) |
| C03 | 56 | - | - | 0.304 |
| C09 | 57 | - | - | - |
| C10 | 26 | - | - | - |
| Larotrectinib (1) | 3.0 | 13 | 0.2 | - |
| Entrectinib (2) | 1 | 3 | 5 | - |
| Compound 3 | 1.6 | 2.9 | 2.0 | - |
| Compound 4 | 17 | 28 | 11 | - |
| Compound 5 | 12 | 22 | 15 | - |
Data extracted from "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors".[1]
Experimental Protocols
The following are detailed, generalized protocols for the key synthetic transformations. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the mono-arylation of the dibrominated starting material.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-Bromo-3-aryl-1H-pyrazolo[4,3-b]pyridine.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-3-aryl-1H-pyrazolo[4,3-b]pyridine
This protocol describes the amination of the intermediate from Protocol 1.
Materials:
-
6-Bromo-3-aryl-1H-pyrazolo[4,3-b]pyridine
-
Primary or secondary amine (1.1-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.1-1.2 x mol% of Pd)
-
Base (e.g., NaOtBu, KOtBu, Cs₂CO₃) (1.2-2.0 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Ethyl acetate
-
Water and brine solutions
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 6-Bromo-3-aryl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.), the palladium precatalyst, and the phosphine ligand.
-
Add the base to the flask.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Aryl-6-amino-1H-pyrazolo[4,3-b]pyridine derivative.
TRK Signaling Pathway
Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival. The three major pathways activated are the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[1]
Caption: Overview of major TRK signaling pathways.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of C3 and C6 Positions in Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the site-selective functionalization of the C3 and C6 positions in key heterocyclic scaffolds, including pyridazines, indoles, and purines. The methodologies described herein are critical for the synthesis of novel chemical entities with potential applications in drug discovery and development.
Functionalization of the Pyridazine Scaffold
Pyridazine derivatives are integral to a wide range of biologically active compounds, exhibiting anti-inflammatory, antimicrobial, and antihypertensive properties. The ability to selectively functionalize the C3 and C6 positions is paramount for the development of new therapeutic agents.
C3-Amination and C6-Arylation of 3,6-Dichloropyridazine
A common strategy for the differential functionalization of the pyridazine ring begins with the selective modification of 3,6-dichloropyridazine. One of the chlorine atoms can be selectively replaced with an amine, followed by a cross-coupling reaction at the other position.
Table 1: Summary of a Two-Step Functionalization of 3,6-Dichloropyridazine
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | C3-Amination | 3,6-dichloropyridazine, NH4OH, Microwave, 120°C, 30 min | 3-Amino-6-chloropyridazine | 87%[1] |
| 2 | C6-Suzuki Coupling | 3-Amino-6-chloropyridazine, 4-methoxyphenylboronic acid, Pd catalyst, base, Microwave | 3-Amino-6-(4-methoxyphenyl)pyridazine | High (not specified)[1] |
Experimental Protocol: Microwave-Assisted C3-Amination of 3,6-Dichloropyridazine
Materials:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH3 content)
-
Ethyl acetate
-
Hexane
-
20 mL thick-wall borosilicate glass vial with lid
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).
-
Add 5 mL of ammonium hydroxide solution.
-
Seal the vial with a lid and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 120°C with a power of 300W.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
A precipitate will form. Filter the solid and wash it with a mixture of ethyl acetate and hexane (3:7).
-
Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid.
Purification:
The product can be used in the next step without further purification.
Workflow for the Stepwise Functionalization of 3,6-Dichloropyridazine
Caption: Stepwise functionalization of 3,6-dichloropyridazine.
Functionalization of the Indole Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[2] Site-selective functionalization of the indole core is a key strategy in drug discovery.
Copper-Catalyzed C6-Arylation of Indoles Using a Directing Group
Directing group strategies enable the functionalization of otherwise unreactive C-H bonds. The use of a removable directing group at the N1 position can facilitate selective arylation at the C6 position of the indole ring.
Table 2: Copper-Catalyzed C6-Arylation of N-P(O)tBu2 Indole
| Substrate | Arylating Agent | Catalyst | Product | Yield |
| N-P(O)tBu2 Indole | Diaryliodonium triflate salts | CuO | C6-Aryl-N-P(O)tBu2 Indole | Not specified |
Experimental Protocol: General Procedure for Copper-Catalyzed C6-Arylation of Indoles
Materials:
-
N-P(O)tBu2 protected indole
-
Diaryliodonium triflate salt
-
Copper(II) oxide (CuO)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (silica gel, solvents)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the N-P(O)tBu2 protected indole (1.0 equiv.).
-
Add the diaryliodonium triflate salt (1.5 equiv.).
-
Add CuO (10 mol%).
-
Add anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
Purification:
The crude product is purified by flash column chromatography on silica gel.
Directing Group Strategy for C-H Activation
References
Application Notes and Protocols: 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine in the Synthesis of PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blockade of the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a cornerstone of modern cancer immunotherapy. Small molecule inhibitors of the PD-1/PD-L1 interaction offer potential advantages over monoclonal antibodies, including oral bioavailability and improved tumor penetration. The 1H-pyrazolo[4,3-b]pyridine scaffold has been identified as a promising core structure for the development of such inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of PD-1/PD-L1 inhibitors using 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine as a key starting material.
Mechanism of Action: Small Molecule PD-1/PD-L1 Inhibition
Small molecule inhibitors targeting the PD-1/PD-L1 pathway often employ a distinct mechanism compared to therapeutic antibodies. Instead of simply blocking the binding interface, many small molecules induce and stabilize the formation of PD-L1 homodimers on the cell surface. This dimerization orients the PD-L1 monomers in a way that sterically hinders their interaction with the PD-1 receptor on T-cells, thereby preventing the transmission of the inhibitory signal and restoring T-cell anti-tumor activity.
Signaling Pathway and Inhibition
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells leads to the suppression of T-cell function, allowing cancer cells to evade immune surveillance. Small molecule inhibitors disrupt this interaction, thereby reactivating the anti-tumor immune response.
Synthetic Strategy: Sequential Suzuki-Miyaura Coupling
A versatile approach for the synthesis of 3,6-disubstituted-1H-pyrazolo[4,3-b]pyridine derivatives is the sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy allows for the introduction of different aryl or heteroaryl moieties at the C3 and C6 positions of the pyrazolopyridine core, starting from the readily available 3,6-dibromo precursor. The differential reactivity of the bromine atoms, or protection strategies, can be exploited to achieve selective and sequential substitution.
Experimental Protocols
Protocol 1: Representative Synthesis of a 3,6-Diaryl-1H-pyrazolo[4,3-b]pyridine Derivative
This protocol describes a general procedure for a two-step sequential Suzuki-Miyaura coupling. Optimization of catalysts, ligands, bases, and reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
Step 1: First Suzuki-Miyaura Coupling (C3-Arylation)
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid 1 (1.1 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-aryl-6-bromo-1H-pyrazolo[4,3-b]pyridine intermediate.
Step 2: Second Suzuki-Miyaura Coupling (C6-Arylation)
-
To a flame-dried Schlenk flask, add the 3-aryl-6-bromo-1H-pyrazolo[4,3-b]pyridine intermediate from Step 1 (1.0 equiv.), arylboronic acid 2 (1.2 equiv.), and base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 100-120 °C and stir until the reaction is complete.
-
Perform an aqueous workup as described in Step 1.
-
Purify the crude product by column chromatography or recrystallization to yield the final 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the ability of a compound to inhibit the interaction between PD-1 and PD-L1 in a biochemical format.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer
-
Test compounds
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the PD-1 protein, PD-L1 protein, and the test compound at various concentrations.
-
Add the donor-labeled anti-His antibody and the acceptor-labeled anti-Fc antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measure the HTRF signal by reading the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: T-Cell Activation/Co-culture Assay
This cell-based assay evaluates the ability of an inhibitor to restore T-cell function in the presence of PD-L1-expressing cells.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)
-
PD-1 expressing Jurkat T-cells (engineered to express a reporter gene like luciferase under the control of an NFAT response element)
-
Cell culture medium
-
Test compounds
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Seed the PD-L1 expressing cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the test compounds to the wells containing the PD-L1 expressing cells.
-
Add the PD-1 expressing Jurkat T-cells to the wells.
-
Co-culture the cells for a specified time (e.g., 6 hours) at 37 °C in a CO₂ incubator.
-
Equilibrate the plate to room temperature.
-
Add the luciferase detection reagent to each well.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC₅₀ value, which represents the concentration at which the compound induces a half-maximal restoration of T-cell activation.
Structure-Activity Relationship (SAR) and Data
The development of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has provided initial insights into the SAR for this class of PD-1/PD-L1 inhibitors. A representative compound, D38, has shown potent inhibition in biochemical and cell-based assays.[1]
| Compound | Structure | PD-1/PD-L1 HTRF IC₅₀ (nM)[1] | Co-culture EC₅₀ (µM)[1] |
| D38 | (Structure not publicly available, described as a 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative) | 9.6 | 1.61 |
Preliminary SAR Observations:
The available data on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives suggests that this scaffold is a promising starting point for potent PD-1/PD-L1 inhibitors.[1] Further exploration of substitutions at the C3 and C6 positions is crucial for developing a comprehensive SAR. Based on related scaffolds, it is hypothesized that:
-
Aromatic substituents at C3 and C6 are likely important for engaging in key hydrophobic and π-π stacking interactions within the PD-L1 dimer interface.
-
The nature and position of substituents on these aryl rings will significantly impact potency and properties such as solubility and metabolic stability.
-
The N1-substituent on the pyrazole ring can be modified to fine-tune the physicochemical properties and potentially interact with the protein.
A logical workflow for exploring the SAR of this scaffold would involve synthesizing a library of analogs with diverse substitutions at the C3 and C6 positions and evaluating their activity in the assays described above.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel small molecule PD-1/PD-L1 inhibitors. The synthetic and screening protocols provided herein offer a framework for the discovery and optimization of potent drug candidates in this important area of cancer immunotherapy. Further investigation into the structure-activity relationships of 3,6-disubstituted derivatives is warranted to unlock the full therapeutic potential of this promising scaffold.
References
Biological Evaluation of 3,6-Disubstituted-1H-pyrazolo[4,3-b]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a variety of biological targets. While extensive research has been conducted on the broader class of pyrazolopyridines, this document focuses on the biological evaluation of derivatives substituted at the 3 and 6 positions of the 1H-pyrazolo[4,3-b]pyridine ring system. Due to the limited availability of public data specifically on 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine derivatives, this document provides a generalized overview based on structurally related compounds. The protocols and data presented herein are intended to serve as a foundational guide for researchers investigating the therapeutic potential of this chemical series.
Biological Activities and Data Presentation
Derivatives of the pyrazolo[4,3-b]pyridine scaffold have demonstrated a range of biological activities, most notably as kinase inhibitors. The substitutions at the 3 and 6 positions play a crucial role in determining the potency and selectivity of these compounds.
Kinase Inhibitory Activity
A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4), both of which are significant targets in cancer therapy. The optimized compound 23k from this series demonstrated potent inhibitory activity in the low nanomolar range.[1]
| Compound | Target Kinase | IC50 (nM) |
| 23k | FLT3 | 11 |
| CDK4 | 7 |
In a xenograft tumor model using MV4-11 cells, which harbor an FLT3-ITD mutation, compound 23k exhibited a tumor growth inhibition rate of 67% when administered at a dose of 200 mg/kg, highlighting its potential as an antitumor therapeutic agent.[1]
PD-1/PD-L1 Interaction Inhibition
In the field of cancer immunotherapy, small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction are of great interest. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed to block this interaction. Compound D38 emerged as a highly potent inhibitor in a biochemical assay.[2]
| Compound | Assay | IC50 (nM) |
| D38 | HTRF Assay | 9.6 |
Furthermore, in a cell-based assay using a coculture model of PD-L1-expressing CHO cells and PD-1-expressing Jurkat cells, compound D38 showed an EC50 of 1.61 μM, confirming its activity in a more biologically relevant system.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for key experiments in the evaluation of 3,6-disubstituted-1H-pyrazolo[4,3-b]pyridine derivatives.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a target kinase.
Materials:
-
Test compounds (e.g., 3,6-disubstituted-1H-pyrazolo[4,3-b]pyridine derivatives)
-
Recombinant human kinase (e.g., FLT3, CDK4)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the target kinase and substrate peptide solution in kinase buffer to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based PD-1/PD-L1 Blockade Assay
This protocol outlines a method to assess the ability of compounds to block the PD-1/PD-L1 interaction in a cellular context.[2]
Materials:
-
PD-L1/TCR activator-expressing CHO cells
-
PD-1-expressing Jurkat T cells
-
Test compounds
-
Cell culture medium
-
Assay buffer
-
Detection reagent (e.g., for measuring NFAT pathway activation)
-
96-well plates
-
Flow cytometer or plate reader
Procedure:
-
Seed the PD-L1/TCR activator-expressing CHO cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Add the PD-1-expressing Jurkat T cells to the wells.
-
Co-culture the cells for a specified period (e.g., 6 hours).
-
Measure the activation of the Jurkat T cells (e.g., through a reporter gene assay for NFAT pathway activation).
-
Calculate the EC50 values from the dose-response curves.
Visualizations
Experimental Workflow for Kinase Inhibitor Evaluation
References
Application Notes and Protocols: Microwave-Assisted Synthesis Using 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine using microwave-assisted organic synthesis. The methodologies described herein are based on established procedures for structurally related heterocyclic compounds and are intended to serve as a starting point for the development of novel derivatives for research and drug discovery. The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in a variety of kinase inhibitors, and the methods detailed below enable the rapid and efficient generation of compound libraries for screening and lead optimization.
Derivatives of the closely related pyrazolo[3,4-b]pyridine core have been identified as potent inhibitors of key signaling kinases such as TANK-binding kinase 1 (TBK1) and Cyclin-Dependent Kinase 8 (CDK8), which are implicated in inflammatory diseases and cancer.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. Microwave irradiation significantly accelerates this transformation, often leading to higher yields and shorter reaction times compared to conventional heating.[1][2][3] The following protocol is a representative procedure for the mono- or di-arylation of this compound.
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
A microwave vial (10 mL) is charged with this compound (1.0 equiv.), the corresponding boronic acid (1.1 to 2.5 equiv.), a palladium catalyst, a ligand, and a base. The vial is sealed and subjected to microwave irradiation at a specified temperature for a designated time.
Table 1: Representative Reaction Conditions for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%) | XPhosPdG2 (5 mol%) / XPhos (10 mol%) |
| Base | K₂CO₃ (3.0 equiv.) | Na₂CO₃ (2.0 equiv.) | K₃PO₄ (3.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Dioxane/EtOH (1:1) | Toluene/H₂O (4:1) |
| Temperature | 120 °C | 150 °C | 135 °C |
| Time | 20 min | 20 min | 40 min |
| Yield | 80-95% (representative) | 83-95% (representative) | 67-89% (representative) |
Note: Yields are representative and based on similar heterocyclic systems. Optimization may be required for specific substrates.
Detailed Protocol (Condition A):
-
To a 10 mL microwave vial, add this compound (e.g., 100 mg, 0.36 mmol), the desired arylboronic acid (0.39 mmol for mono-substitution, 0.79 mmol for di-substitution), and Pd(PPh₃)₄ (21 mg, 0.018 mmol).
-
Add K₂CO₃ (149 mg, 1.08 mmol).
-
Add 4 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Microwave-Assisted Suzuki Coupling
Caption: Workflow for microwave-assisted Suzuki coupling.
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4][5] Microwave heating dramatically reduces reaction times from hours to minutes, making it an efficient method for the preparation of amino-substituted pyrazolo[4,3-b]pyridines.[4][6]
Experimental Protocol: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination
In a microwave vial, this compound is combined with the desired amine, a palladium catalyst, a ligand, and a base in a suitable solvent. The sealed vial is then heated in a microwave reactor.
Table 2: Representative Reaction Conditions for Microwave-Assisted Buchwald-Hartwig Amination
| Parameter | Condition D | Condition E |
| Catalyst | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | Pd(OAc)₂ (5 mol%) / BINAP (7.5 mol%) |
| Base | t-BuONa (2.5 equiv.) | NaOt-Bu (2.8 equiv.) |
| Solvent | Toluene | Toluene |
| Temperature | 150 °C | 80 °C |
| Time | 30 min | 4 h |
| Yield | 70-90% (representative) | 60-80% (representative) |
Note: Yields are representative and based on similar heterocyclic systems. Optimization may be required for specific substrates.
Detailed Protocol (Condition D):
-
To a microwave vial, add this compound (e.g., 100 mg, 0.36 mmol), the desired amine (0.76 mmol), Pd₂(dba)₃ (16.5 mg, 0.018 mmol), and XPhos (17.2 mg, 0.036 mmol).
-
Add t-BuONa (86 mg, 0.9 mmol).
-
Add 4 mL of anhydrous toluene.
-
Seal the vial under an inert atmosphere (e.g., argon or nitrogen).
-
Place the vial in the microwave reactor and irradiate at 150 °C for 30 minutes.
-
After cooling, dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow for Microwave-Assisted Buchwald-Hartwig Amination
Caption: Workflow for microwave-assisted Buchwald-Hartwig amination.
Biological Relevance and Signaling Pathways
Pyrazolo[4,3-b]pyridine and its isomers are privileged scaffolds in medicinal chemistry, particularly as kinase inhibitors. Derivatives of the related pyrazolo[3,4-b]pyridine core have shown potent inhibitory activity against several kinases, including TBK1 and CDK8.
TBK1 Signaling Pathway
TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response. It is activated by various stimuli, including viral and bacterial infections, leading to the phosphorylation of interferon regulatory factors (IRFs) and the subsequent production of type I interferons. Dysregulation of the TBK1 pathway is associated with autoimmune diseases and cancer.
Caption: Simplified TBK1 signaling pathway.
CDK8 Signaling Pathway
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, which regulates transcription by RNA polymerase II. CDK8 can act as both a transcriptional coactivator and corepressor, and its activity is implicated in various cancers through the modulation of key signaling pathways such as Wnt/β-catenin and p53.
Caption: Role of CDK8 in transcriptional regulation.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine. The information is presented in a user-friendly question-and-answer format to address specific challenges encountered during experimentation.
Troubleshooting Guide
Question 1: I am observing no or very low conversion of my starting material, this compound. What are the potential causes and how can I address this?
Answer:
Low or no conversion in a Suzuki coupling with this substrate can arise from several factors, primarily related to catalyst activity, reaction conditions, and the nature of the heterocyclic starting material.
Potential Causes & Optimization Strategies:
-
Catalyst Deactivation: The nitrogen atoms in the pyrazolopyridine ring can coordinate with the palladium catalyst, leading to its deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.
-
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be efficiently reduced in situ.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or using additives that facilitate the reduction of Pd(II). Ensure your catalyst is fresh and has been stored under an inert atmosphere.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and often interdependent. An inappropriate combination can lead to poor reaction kinetics or insolubility of reactants.[1]
-
Solution: Screen a variety of bases and solvents. For electron-deficient heteroaryl halides, stronger bases like K₃PO₄ or Cs₂CO₃ often outperform weaker bases like Na₂CO₃. Solvent systems such as 1,4-dioxane/water, DMF, or toluene/ethanol/water are common starting points.[2]
-
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C. Microwave irradiation can also be an effective method to accelerate the reaction.[3]
-
Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.
Potential Causes & Optimization Strategies:
-
Oxygen Contamination: Oxygen can facilitate the oxidative coupling of boronic acids.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
-
Suboptimal Catalyst Loading or Ligand Choice:
-
Solution: While seemingly counterintuitive, sometimes a slight adjustment in catalyst or ligand loading can alter the relative rates of cross-coupling versus homocoupling. Experiment with slightly lower catalyst loadings.
-
-
Stoichiometry:
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to favor the cross-coupling pathway.
-
Question 3: My main side product is the debrominated pyrazolo[4,3-b]pyridine (protodebromination). What are the likely causes and solutions?
Answer:
Protodebromination is the replacement of a bromine atom with a hydrogen atom and is a common side reaction in Suzuki couplings, especially with heteroaryl halides.
Potential Causes & Optimization Strategies:
-
Presence of Protic Sources: Water or other protic species in the reaction mixture can serve as the proton source for this side reaction.
-
Solution: While some water is often necessary for the Suzuki reaction to proceed, excessive amounts can be detrimental. If using a biphasic system, ensure the ratio of organic solvent to water is optimized. In some cases, switching to anhydrous conditions with a base like KF might be beneficial.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes exacerbate protodebromination.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, try to lower the reaction temperature.
-
-
Catalyst System: Certain catalyst systems may be more prone to promoting this side reaction.
-
Solution: Experiment with different palladium sources and ligands. For instance, if you are using a simple Pd/phosphine system, switching to a more specialized Buchwald-type ligand and precatalyst might suppress this pathway.
-
Question 4: I am trying to perform a selective mono-arylation on the 3,6-dibromo substrate, but I am getting a mixture of mono- and di-substituted products. How can I improve selectivity?
Answer:
Achieving selective mono-arylation on a di-halogenated substrate depends on the differential reactivity of the two halogen positions. For pyrazolo[3,4-b]pyridines, the C3 position is generally more reactive than the C6 position in Suzuki couplings.[4][5][6] This is a good starting assumption for the pyrazolo[4,3-b]pyridine isomer.
Strategies for Improving Mono-arylation Selectivity:
-
Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the boronic acid relative to the dibromo-substrate.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can often favor the more reactive site and prevent over-reaction.
-
Choice of Catalyst and Ligand: Some catalyst systems may offer higher selectivity. Screening different ligands is recommended.
-
Reaction Time: Carefully monitor the reaction and stop it once the desired mono-arylated product is maximized, before significant formation of the di-arylated product occurs.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: Based on successful couplings with the isomeric 3-iodo-6-chloro-pyrazolo[3,4-b]pyridine, a robust starting point would be:
-
Catalyst: Pd(OAc)₂ (5 mol%) with dppf (5 mol%) or a pre-catalyst like PdCl₂(dppf).
-
Base: Cs₂CO₃ (2.0 equivalents).
-
Solvent: 1,4-dioxane/water (3:1 or 4:1).
-
Temperature: 60-80 °C for mono-arylation or 100-110 °C for di-arylation.
-
Atmosphere: Inert (Argon or Nitrogen).
Q2: Should I protect the N-H of the pyrazole ring before performing the Suzuki coupling?
A2: While N-H protection (e.g., with a SEM or BOC group) is a common strategy, it may not be strictly necessary and can add extra steps to your synthesis. The acidity of the N-H proton can sometimes be beneficial. It is recommended to first attempt the reaction on the unprotected substrate. If issues like catalyst inhibition or side reactions related to the N-H group are observed, then protection should be considered.
Q3: My boronic acid is not commercially available. What are my options?
A3: You can synthesize the required boronic acid, typically from the corresponding aryl halide. A common method is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to get good separation between your starting material, product(s), and any major byproducts. For more quantitative analysis and to confirm product identity, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Condition 1 (Mono-arylation) | Condition 2 (Di-arylation) | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) / dppf (5 mol%) | Pd(PPh₃)₄ (5-10 mol%) | Dppf is often effective for selective couplings; Pd(PPh₃)₄ is a robust catalyst for full substitution. |
| Base | Cs₂CO₃ (2.0 equiv.) | K₂CO₃ (3.0 equiv.) or K₃PO₄ (2.0 equiv.) | Cs₂CO₃ is highly effective at lower temperatures; K₂CO₃/K₃PO₄ are strong bases suitable for higher temperatures. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) or DMF | Dioxane/water is a versatile system; Toluene/EtOH/H₂O or DMF can be effective for more challenging couplings. |
| Temperature | 60 - 80 °C | 100 - 110 °C or reflux | Lower temperature enhances selectivity; higher temperature drives the reaction to completion. |
| Boronic Acid | 1.0 - 1.2 equivalents | 2.2 - 2.5 equivalents | Stoichiometry is key for controlling the extent of reaction. |
Note: These conditions are based on optimized protocols for the closely related pyrazolo[3,4-b]pyridine scaffold and should serve as an excellent starting point for optimization.[4][6]
Experimental Protocol: General Procedure for Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard reaction glassware (e.g., Schlenk flask or round-bottom flask with condenser)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv. for mono-substitution or 2.2 equiv. for di-substitution), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the resulting suspension for 10-15 minutes for further deoxygenation. Finally, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or the desired product is maximized.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer two more times with the organic solvent. Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low conversion in Suzuki coupling.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 5. Synthesis of 3,6-diaryl-1 H-pyrazolo[3,4- b]pyridines via one-pot sequential Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary methods for purifying this compound derivatives are silica gel column chromatography and recrystallization. The choice between these techniques depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Common impurities may include starting materials, mono-brominated intermediates (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine or 6-bromo-1H-pyrazolo[4,3-b]pyridine), and potentially over-brominated or debrominated byproducts. The presence of regioisomers can also be a challenge depending on the synthetic route.
Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
A3: Degradation on silica gel is a known issue for some nitrogen-containing heterocycles. The acidic nature of silica gel can lead to decomposition. To mitigate this, you can neutralize the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine in the eluent. Alternatively, using a less acidic stationary phase like neutral alumina can be effective.
Q4: I am having trouble getting my this compound derivative to crystallize. What can I try?
A4: Successful recrystallization depends heavily on the choice of solvent. For pyrazolo[4,3-b]pyridine derivatives, a mixed solvent system is often effective. A good starting point is to dissolve the compound in a "good" solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature and then slowly add a "poor" solvent (e.g., hexane or heptane) until turbidity is observed, followed by slow cooling. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Q5: How can I effectively monitor the progress of my column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. It is crucial to develop a TLC solvent system that provides good separation between your target compound and any impurities before starting the column. A typical starting solvent system for these types of compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | Optimize the eluent system using TLC. A less polar solvent system will generally increase the retention time and may improve separation. Gradient elution can also be effective. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Elutes with the Solvent Front | Eluent is too polar. | Start with a much less polar solvent system. |
| Product is not Eluting from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the eluent may be necessary. |
| Compound has degraded on the column. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider using deactivated silica gel or alumina as the stationary phase. | |
| Streaking or Tailing of Spots on TLC and Column Fractions | Compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel. |
| Compound is not fully dissolved when loaded onto the column. | Ensure the compound is fully dissolved in a minimum amount of solvent before loading. "Dry loading" the sample can also prevent this issue. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound Does Not Dissolve | Incorrect solvent choice. | The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Experiment with different solvents or solvent mixtures. |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then try cooling again. If that fails, a different solvent system is needed. |
| Low Recovery of Pure Compound | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The crystals were washed with a solvent at room temperature. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may need to be optimized for specific derivatives.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane). Ensure there are no air bubbles in the packed bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound derivative in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the silica gel with the adsorbed compound to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column. The optimal gradient will depend on the separation achieved on TLC.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Example TLC and Column Conditions
| Parameter | Value |
| TLC Stationary Phase | Silica gel 60 F254 |
| TLC Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Example Rf of Product | ~0.4 |
| Column Stationary Phase | Silica Gel (230-400 mesh) |
| Elution Solvent System | Gradient of 0% to 50% Ethyl Acetate in Hexane |
| Typical Recovery | 70-90% |
Protocol 2: Purification by Recrystallization
This protocol is based on methods used for similar halogenated heterocycles and may require optimization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude material.
-
Add a few drops of a potential "good" solvent (e.g., dichloromethane) and heat to dissolve.
-
Slowly add a "poor" solvent (e.g., hexane) dropwise at elevated temperature until the solution becomes slightly cloudy.
-
If crystals form upon cooling, this is a good solvent system.
-
-
Recrystallization Procedure:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., dichloromethane) and heat the mixture gently until the solid dissolves completely.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).
-
Slowly add the "poor" solvent (e.g., hexane) to the hot filtrate until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum.
-
Example Recrystallization Solvent Systems
| "Good" Solvent | "Poor" Solvent | Typical Purity Achieved |
| Dichloromethane | Hexane | >98% |
| Ethyl Acetate | Heptane | >98% |
| Acetone | Water | >97% (use with caution, ensure compound is not water-sensitive) |
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Troubleshooting Logic for Common Purification Issues.
Avoiding homocoupling side reactions in 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine coupling
Welcome to the technical support center for coupling reactions involving 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the minimization of homocoupling side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid/Ester in Suzuki-Miyaura Coupling
Question: I am observing a significant amount of homocoupling byproduct from my boronic acid/ester in a Suzuki-Miyaura reaction with this compound. How can I minimize this?
Answer: Homocoupling of boronic acid derivatives is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[1][2] Here is a systematic approach to troubleshoot and minimize this unwanted reaction:
-
Rigorous Exclusion of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids.[2][3]
-
Optimize Ligand and Base Selection: The choice of ligand and base is critical in directing the reaction towards the desired cross-coupling pathway.[4]
-
Action: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[4] These ligands can accelerate the reductive elimination step, outcompeting the homocoupling pathway. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over strong bases such as sodium hydroxide (NaOH), as they are less likely to promote homocoupling.[4]
-
-
Slow Addition of Boronic Acid: Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.
-
Action: Instead of adding all the boronic acid at the beginning, add it slowly over a period of time using a syringe pump.
-
-
Introduction of a Mild Reducing Agent: The presence of Pd(II) species can contribute to homocoupling.
-
Action: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[5]
-
Troubleshooting Workflow for Suzuki Homocoupling
Caption: A logical workflow for troubleshooting boronic acid homocoupling.
Issue 2: Formation of Alkyne Dimers (Glaser Coupling) in Sonogashira Coupling
Question: My Sonogashira coupling of this compound with a terminal alkyne is yielding significant amounts of the homocoupled alkyne dimer. What are the primary causes and solutions?
Answer: The homocoupling of terminal alkynes, known as Glaser coupling, is a well-known side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[6] The primary causes are the presence of oxygen and the copper(I) co-catalyst itself.[7]
-
Implement Copper-Free Conditions: The most direct way to avoid Glaser coupling is to eliminate the copper co-catalyst.[6][8]
-
Action: Utilize a copper-free Sonogashira protocol. These methods may require specific ligands or different reaction conditions to achieve good yields of the cross-coupled product.[8]
-
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is the key step in the Glaser coupling pathway.[7]
-
Slow Addition of the Terminal Alkyne: A high concentration of the alkyne can favor the homocoupling side reaction.
-
Action: Add the terminal alkyne to the reaction mixture slowly via a syringe pump to keep its concentration low.[7]
-
-
Optimize Reaction Parameters: The choice of catalyst, ligand, base, and solvent can significantly influence the extent of homocoupling.[7]
Competing Pathways in Sonogashira Coupling
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.[7]
Issue 3: Homocoupling in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on this compound and observing homocoupling of the aryl halide. What conditions can I change to prevent this?
Answer: While less common than in Suzuki or Sonogashira reactions, homocoupling of the aryl halide can occur in Buchwald-Hartwig aminations. This can be influenced by the catalyst system, base, and reaction temperature.
-
Ligand Selection: The ligand plays a crucial role in preventing side reactions.
-
Base Selection: The choice of base can impact the reaction outcome.
-
Action: Screen different bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). The optimal base is often substrate-dependent.
-
-
Temperature Control: Elevated temperatures can sometimes lead to catalyst decomposition and an increase in side reactions.
-
Action: Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate. Monitor the reaction closely to avoid prolonged heating after completion.
-
Data Summary and Experimental Protocols
Table 1: General Conditions to Minimize Homocoupling in Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Atmosphere | Inert (Argon/Nitrogen), rigorously degassed solvents[1] | Inert (Argon/Nitrogen), rigorously degassed solvents[7][8] | Inert (Argon/Nitrogen) |
| Key Strategy | Avoid O₂, slow addition of boronic acid[2] | Copper-free conditions or strict O₂ exclusion[6][8] | Ligand optimization |
| Recommended Ligands | Bulky, electron-rich (e.g., SPhos, XPhos)[4] | Bulky, electron-rich phosphines[7] | Sterically hindered phosphines (e.g., Buchwald ligands), BINAP, DPPF[9][10] |
| Recommended Bases | Weaker inorganic bases (K₂CO₃, K₃PO₄)[4] | Amine bases (e.g., Et₃N, DIPEA)[6] | NaOtBu, LiHMDS, Cs₂CO₃ |
| Additives | Mild reducing agents (e.g., potassium formate)[5] | None typically required to suppress homocoupling | None typically required |
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Glassware and Reagent Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed by sparging with an inert gas for at least 30 minutes or by using three freeze-pump-thaw cycles.
-
Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv. for mono-substitution), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling
-
Glassware and Reagent Preparation: Follow the same rigorous drying and degassing procedures as outlined in Protocol 1.
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) via syringe, followed by the terminal alkyne (1.1-1.2 equiv.). For slow addition, the alkyne can be dissolved in a small amount of degassed solvent and added via a syringe pump over 1-2 hours.
-
Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, follow the work-up and purification steps outlined in Protocol 1.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the synthesis of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the 1H-pyrazolo[4,3-b]pyridine core?
A1: A prevalent method involves the cyclization of a substituted pyridine derivative. One common starting material is a 2-chloro-3-aminopyridine, which can undergo diazotization followed by cyclization. Another approach starts from 2-chloro-3-nitropyridines, which are reacted in a sequence of nucleophilic aromatic substitution (SNA_r_) and a modified Japp-Klingemann reaction.[1][2]
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges include achieving high yields for the initial pyrazolo[4,3-b]pyridine core synthesis and controlling the regioselectivity of the subsequent bromination to obtain the desired 3,6-dibromo isomer. Over-bromination or bromination at other positions can lead to a mixture of products that are difficult to separate.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine when the reaction is complete.
Q4: What are the recommended purification methods for this compound?
A4: Column chromatography is a common and effective method for purifying pyrazolopyridine derivatives.[3] A silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often successful.[3] Recrystallization can also be employed for final purification if a suitable solvent is identified.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 1H-pyrazolo[4,3-b]pyridine Core
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC. If the reaction stalls, consider increasing the reaction time or temperature. Ensure all reagents are added in the correct stoichiometry. |
| Side Reactions | The formation of regioisomers or other byproducts can be an issue.[3] The choice of solvent and catalyst can influence regioselectivity. It may be necessary to screen different solvents and catalysts to optimize the reaction for the desired product. |
| Degradation of Product | Some heterocyclic compounds can be sensitive to prolonged heating or harsh acidic/basic conditions. If product degradation is suspected, try lowering the reaction temperature or using milder reagents. |
| Purity of Starting Materials | Impurities in the starting materials can significantly impact the reaction outcome.[3] Ensure the purity of your starting materials, and purify them if necessary before use. |
Problem 2: Poor Yield or Lack of Selectivity in the Bromination Step
| Potential Cause | Suggested Solution |
| Incorrect Brominating Agent | The choice of brominating agent is crucial. N-Bromosuccinimide (NBS) is a commonly used reagent for bromination of heterocyclic compounds. Other reagents like bromine (Br₂) in a suitable solvent can also be used. The reactivity of the brominating agent can affect the selectivity. |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time all play a significant role. Start with milder conditions (e.g., lower temperature) to favor selective bromination. Gradually increase the temperature or reaction time if the reaction is too slow. The use of a radical scavenger like BHT might be necessary to suppress side reactions when using certain brominating agents. |
| Over-bromination | The formation of tri- or tetra-brominated products can occur if the reaction is not carefully controlled. Use a stoichiometric amount of the brominating agent and monitor the reaction closely by TLC or GC-MS to stop it once the desired dibrominated product is the major component. |
| Formation of Isomers | Bromination may occur at other positions on the heterocyclic core. The electronic properties of the pyrazolo[4,3-b]pyridine ring will dictate the preferred sites of electrophilic attack. Careful optimization of reaction conditions may be required to favor the desired 3,6-isomer. |
| Difficult Purification | A mixture of brominated isomers can be challenging to separate. Optimization of the column chromatography conditions (e.g., trying different solvent systems or using a different stationary phase) may be necessary. In some cases, derivatization of the mixture followed by separation and then deprotection can be a viable strategy. |
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazolo[4,3-b]pyridine (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar pyrazolopyridines and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloro-3-nitropyridine
-
Ethyl acetoacetate
-
Sodium hydride (NaH)
-
Aniline
-
p-Toluenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Pyrrolidine
-
Toluene, Dioxane, Ethanol, Ethyl acetate, Hexane
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of Ethyl 2-(2-nitropyridin-3-yl)-3-oxobutanoate
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous toluene at 0 °C, add ethyl acetoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Synthesis of 1H-pyrazolo[4,3-b]pyridine
-
Synthesize the arenediazonium tosylate by reacting aniline (1.0 eq) with sodium nitrite (1.1 eq) in the presence of p-toluenesulfonic acid in a suitable solvent system.[2]
-
In a separate flask, dissolve the product from Step 1 in a mixture of dioxane and water.
-
Add the freshly prepared arenediazonium tosylate solution to the solution from the previous step.
-
Add a base, such as pyridine, to facilitate the azo-coupling reaction.
-
After the coupling is complete (monitor by TLC), add a nucleophilic base like pyrrolidine to promote deacylation and cyclization.[2]
-
Heat the reaction mixture to around 40 °C and stir until the formation of the pyrazolo[4,3-b]pyridine is complete.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1H-pyrazolo[4,3-b]pyridine.
Protocol 2: Bromination of 1H-pyrazolo[4,3-b]pyridine (Hypothetical)
This protocol is a generalized procedure and requires optimization.
Materials:
-
1H-pyrazolo[4,3-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (optional, for radical initiation)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent such as CCl₄ or CH₃CN.
-
Add N-Bromosuccinimide (2.0 - 2.2 eq) to the solution.
-
Optionally, add a radical initiator such as BPO or AIBN (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
After the starting material is consumed and the desired dibrominated product is the major component, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazolopyridine Synthesis (Analogous Systems)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Ethyl acetoacetate, NaH; Arenediazonium tosylate, Pyrrolidine | Toluene; Dioxane/Water | Reflux; 40 | Varies | 65-85 | [2] |
| N-(4-bromo-2-methylpyridin-3-yl)acetamide | Potassium acetate, Acetic anhydride, Isopentyl nitrite | Toluene | 85 | 4 | 17.35 | [4] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing regioselectivity and overcoming common challenges during the synthesis of pyrazolo[3,4-b]pyridines.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Regioselectivity or Formation of Undesired Regioisomers
-
Question: I am synthesizing a pyrazolo[3,4-b]pyridine using an unsymmetrical 1,3-dicarbonyl compound and a 5-aminopyrazole, but I am obtaining a mixture of regioisomers. How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a common challenge when using unsymmetrical starting materials in the synthesis of pyrazolo[3,4-b]pyridines.[1] The regiochemical outcome is primarily determined by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[2] The initial nucleophilic attack from the 5-aminopyrazole will preferentially occur at the more electrophilic carbonyl carbon. Here are several strategies to manage regioselectivity:
-
Substituent Effects: The electronic properties of the substituents on the 1,3-dicarbonyl compound play a crucial role. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the highly electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic. This directs the initial attack of the aminopyrazole to this position, leading to the formation of the CF₃ group at the R⁴ position of the final product.[2]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway and, consequently, the regioselectivity.
-
Acid Catalysis: Protic acids like acetic acid (AcOH) are commonly used. They can protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[2]
-
Lewis Acid Catalysis: Lewis acids such as Zirconium tetrachloride (ZrCl₄) have been shown to be effective catalysts in these reactions, potentially altering the relative reactivity of the carbonyl groups.[1][3]
-
-
Solvent Effects: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates, which can in turn influence the regiochemical outcome. It is advisable to perform a solvent screen. Common solvents include ethanol and acetic acid.[1][2]
-
Reaction Temperature: Optimizing the reaction temperature can also impact selectivity. While some reactions proceed at room temperature, others may require heating to favor the formation of a specific regioisomer.[1]
-
Issue 2: Low or No Product Yield
-
Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am observing very low yields or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in multi-component reactions for pyrazolo[3,4-b]pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:[1]
-
Purity of Starting Materials: The purity of the reactants, especially the aminopyrazole, is critical as impurities can inhibit the reaction.[1] Ensure all starting materials are of high purity, and consider recrystallization or purification if necessary.
-
Catalyst Choice and Loading: The selection and concentration of the catalyst are pivotal.
-
While traditional acid catalysts are common, exploring other options like Lewis acids (e.g., ZrCl₄) or solid-supported catalysts (e.g., amorphous carbon-supported sulfonic acid) can significantly improve yields.[1]
-
The amount of catalyst is also crucial; for instance, an optimal loading of 5 mg for an amorphous carbon-supported sulfonic acid has been reported.[1]
-
-
Solvent Selection: The solvent plays a key role in reactant solubility and reaction kinetics.[1]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.
-
Issue 3: Difficulty in Separating Regioisomers
-
Question: My reaction has produced a mixture of regioisomers that are difficult to separate. What purification strategies can I employ?
-
Answer: The separation of regioisomers of pyrazolo[3,4-b]pyridines can be challenging due to their similar polarities.
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[1]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A systematic optimization of the eluent system is crucial. A good starting point is a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[1] Careful adjustment of the solvent ratio is often required to achieve separation.
-
-
Recrystallization: If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective purification technique.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to pyrazolo[3,4-b]pyridines?
-
A1: The most common strategies involve the annulation of a pyridine ring onto a pre-existing pyrazole core. Key methods include:
-
Reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds: This is a widely used method where the 5-aminopyrazole reacts with a β-dicarbonyl compound, typically under acidic conditions.[2]
-
Reaction of 5-aminopyrazoles with α,β-unsaturated ketones (Michael Acceptors): In this approach, a Michael addition of the 5-aminopyrazole to the unsaturated ketone is followed by cyclization and oxidation.[2]
-
Three-component reactions: These reactions often involve an aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketoester or malononitrile) to construct the pyrazolo[3,4-b]pyridine core in a single step.[2]
-
-
-
Q2: How does the substitution on the 5-aminopyrazole affect the reaction?
-
A2: Substituents on the 5-aminopyrazole can influence the nucleophilicity of the amino group and the pyrazole ring, thereby affecting the reaction rate and, in some cases, the regioselectivity of the cyclization. For example, electron-donating groups can increase the nucleophilicity and facilitate the reaction.
-
-
Q3: Are there any specific safety precautions I should take during the synthesis?
-
A3: Standard laboratory safety practices should always be followed. Some of the reagents used, such as strong acids (e.g., TsOH) and certain solvents (e.g., DMF), require careful handling in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity
| Starting 1,3-Dicarbonyl | Catalyst | Solvent | Temperature (°C) | Major Regioisomer | Ratio (A:B) | Yield (%) | Reference |
| 1,1,1-Trifluoropentane-2,4-dione | AcOH | Reflux | 118 | 4-CF₃-6-CH₃ | >80:20 | up to 98 | [2] |
| Ethyl 2,4-dioxo-4-phenylbutanoate | AcOH | Reflux | 118 | 6-COOEt-4-Ph | - | 60-90 | [2] |
| Unsymmetrical Alkynyl Aldehydes | Ag₂CO₃ | Toluene | 110 | 6-substituted | Highly selective | 45-88 | [4] |
| 3-Acylpyridine N-oxide tosylhydrazone | Ts₂O | CH₂Cl₂ | RT | Pyrazolo[3,4-b]pyridine | 82:12 | 94 | [5] |
| 3-Acylpyridine N-oxide tosylhydrazone | Tf₂O | CH₂Cl₂ | RT | Pyrazolo[4,3-c]pyridine | 15:73 | 88 | [5] |
Data is compiled from multiple sources and represents typical outcomes. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines using ZrCl₄
This protocol is adapted from a procedure for the synthesis of pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques.[3]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol, 35 mg) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water for extraction.
-
Separate the organic and aqueous phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Regioselectivity in pyrazolo[3,4-b]pyridine synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehalogenation as a Side Reaction of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation as a side reaction during cross-coupling experiments with 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in cross-coupling reactions with this compound?
A1: Dehalogenation is a side reaction where a bromine atom on the this compound starting material is replaced by a hydrogen atom, leading to the formation of mono-brominated or completely dehalogenated pyrazolo[4,3-b]pyridine byproducts. This is problematic as it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The primary causes of dehalogenation, a form of hydrodehalogenation, in palladium-catalyzed reactions include:
-
Presence of Proton Sources: Residual water, alcohols (used as solvents or present as impurities), or even the amine coupling partner in Buchwald-Hartwig reactions can act as proton sources.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
-
Catalyst and Ligand Choice: Certain palladium catalysts and phosphine ligands are more prone to promoting hydrodehalogenation. The formation of palladium hydride species is a key step in this side reaction.
-
Base: The choice and purity of the base can influence the reaction pathway. Some bases may contain water or hydroxide, which can facilitate dehalogenation.
Q3: How does the structure of this compound contribute to the likelihood of dehalogenation?
A3: The pyrazolo[4,3-b]pyridine core is an electron-deficient heteroaromatic system. The nitrogen atoms in the rings can coordinate to the palladium catalyst, potentially influencing its reactivity and promoting side reactions. The presence of the N-H proton on the pyrazole ring can also interfere with the catalytic cycle, and its deprotonation under basic conditions can affect the electronic properties of the substrate.
Q4: Is one bromine atom more susceptible to dehalogenation than the other on the this compound scaffold?
A4: The relative reactivity of the bromine atoms at the C3 and C6 positions can be influenced by the specific reaction conditions, particularly the catalyst and ligand used. For many nitrogen-containing heterocycles, halogens at positions alpha to a nitrogen atom (like the C3 position in the pyrazolo[4,3-b]pyridine system) can be more reactive in oxidative addition. However, electronic effects from the fused ring system can lead to nuanced reactivity, and regioselectivity can sometimes be controlled by the choice of reaction parameters.
Troubleshooting Guides
Issue 1: Significant formation of mono-dehalogenated byproduct.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of proton sources (e.g., water, alcohols) | Use anhydrous and degassed solvents and reagents. Dry glassware thoroughly. Consider using a non-protic solvent system. |
| Suboptimal Base | Use an anhydrous base (e.g., anhydrous K₃PO₄ or Cs₂CO₃). Avoid using hydroxide bases if possible. |
| High Reaction Temperature | Lower the reaction temperature and monitor for a decrease in the dehalogenation side product, accepting a potentially longer reaction time. |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to promote reductive elimination over dehalogenation. |
Issue 2: Low or no yield of the desired coupled product with significant starting material remaining.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | The nitrogen atoms of the pyrazolopyridine may be coordinating to the palladium center, inhibiting catalysis. Consider using a higher catalyst loading or a pre-catalyst. N-protection of the pyrazole ring can also mitigate this. |
| Poor Solubility of Starting Materials | Screen different solvents or solvent mixtures to ensure all components are adequately dissolved. |
| Inefficient Oxidative Addition | For challenging couplings, a more active catalyst system (e.g., a more electron-rich ligand) may be required. |
Issue 3: Formation of homocoupled byproducts.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). |
| Side Reactions of Organoboron Reagents (in Suzuki Coupling) | Use fresh, high-purity boronic acids or consider using boronate esters, which can be more stable. |
Data Presentation: Illustrative Conditions for Cross-Coupling of Analogous Dihalogenated N-Heterocycles
Disclaimer: The following table provides examples of reaction conditions used for cross-coupling reactions of analogous dihalogenated nitrogen-containing heterocycles. These are intended for guidance, and optimization will be necessary for this compound.
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of Desired Product (%) | Ref. |
| 3,6-Dibromocarbazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | [General Suzuki Protocol] |
| 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOtBu | Dioxane/H₂O | 100 | 12 | 94 | [1] |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine (N-PMB protected, 3-iodo) | (3-(morpholine-4-carbonyl)phenyl)amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | DMF | 120 | 8 | 66 | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an anhydrous base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or anhydrous toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst (e.g., a G3-palladacycle, 1-3 mol%), a phosphine ligand (e.g., XPhos, 1.5-4.5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.2-2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat with stirring to the desired temperature (e.g., 80-120 °C).
-
Monitoring and Work-up: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.
N-Protection of this compound
To minimize catalyst inhibition and potential side reactions at the pyrazole N-H, protection may be necessary.
-
Deprotonation: To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF or THF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 equiv.).
-
Protection: After stirring for 30-60 minutes, add the protecting group precursor (e.g., (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) or Di-tert-butyl dicarbonate (Boc₂O), 1.1 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography to yield the N-protected substrate.
Visualizations
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine in cross-coupling reactions. The following sections offer guidance on catalyst selection, reaction optimization, and troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions on this compound?
A1: The primary challenges with this substrate include achieving selective mono- versus di-functionalization, the potential for catalyst inhibition or poisoning by the nitrogen atoms of the pyrazolopyridine core, and managing the different reactivities of the two bromine atoms. The electron-deficient nature of the pyridine ring can also influence the oxidative addition step of the catalytic cycle.
Q2: How can I achieve selective mono-arylation at one of the bromine positions?
A2: Selective mono-arylation can often be achieved by carefully controlling the reaction stoichiometry (using 1 equivalent of the coupling partner) and reaction time. The inherent electronic differences between the C3 and C6 positions on the pyrazolopyridine ring may also favor selective coupling at one site over the other. For instance, in the related 1H-pyrazolo[3,4-b]pyridine system, selective coupling at the C3 position is often observed.[1]
Q3: Which palladium catalysts and ligands are a good starting point for Suzuki-Miyaura coupling with this substrate?
A3: For Suzuki-Miyaura reactions, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is a common starting point. Ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or PPh₃ have been shown to be effective for similar heterocyclic systems.[1] For more challenging couplings, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) can be beneficial.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include hydrodehalogenation (replacement of a bromine atom with hydrogen), homocoupling of the boronic acid (in Suzuki reactions), and catalyst deactivation. Catalyst deactivation can be caused by the coordination of the pyridine nitrogen to the palladium center, which can be mitigated by using bulky ligands that shield the metal.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause 1: Inactive Catalyst
-
Solution: Ensure the palladium catalyst is active. Use a fresh batch of catalyst or consider using a pre-catalyst that is more stable. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can promote oxidative addition and reductive elimination.
Possible Cause 2: Inappropriate Base
-
Solution: The base is crucial for the transmetalation step. A screening of bases such as Cs₂CO₃, K₂CO₃, and K₃PO₄ is recommended. The solubility and strength of the base can significantly impact the reaction rate.[1]
Possible Cause 3: Poor Solvent Choice
-
Solution: The solvent system needs to solubilize all components of the reaction. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is often effective for Suzuki couplings.[1] Ensure solvents are properly degassed to prevent catalyst oxidation.
Possible Cause 4: Low Reaction Temperature
-
Solution: Many Suzuki-Miyaura couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Problem 2: Difficulty with Buchwald-Hartwig Amination
Possible Cause 1: Incompatible Ligand
-
Solution: The choice of ligand is paramount in Buchwald-Hartwig amination. For heteroaryl halides, bulky, electron-rich biaryl phosphine ligands such as Xantphos, BINAP, or DavePhos are often required to facilitate the reaction.[2]
Possible Cause 2: Base is Too Weak or Too Strong
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. However, for substrates with sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary to prevent decomposition.
Possible Cause 3: Catalyst Poisoning
-
Solution: The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center and inhibit catalysis. Using sterically hindered ligands can help prevent this. Increasing the catalyst loading may also overcome partial deactivation.
Quantitative Data Summary
The following tables summarize reaction conditions for Suzuki-Miyaura couplings on a related 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Optimization of C3-Arylation via Suzuki-Miyaura Coupling [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2.0) | THF | 60 | 1 | 68 |
| 2 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2.0) | ACN | 60 | 1 | 52 |
| 3 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 60 | 1 | 65 |
| 4 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane:H₂O (3:1) | 60 | 1 | 93 |
| 5 | Pd(OAc)₂ (5) | PPh₃ (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane:H₂O (3:1) | 60 | 1 | 43 |
Table 2: One-Pot Sequential Di-Arylation via Suzuki-Miyaura Coupling [1]
| Step | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 (C3-Arylation) | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane:H₂O (3:1) | 60 | 1 |
| 2 (C6-Arylation) | Pd(OAc)₂ (15) | dppf (15) | - | - | 100 | 2-4 |
Experimental Protocols
The following protocols are adapted from successful procedures for the closely related pyrazolo[3,4-b]pyridine system and should serve as a robust starting point for your experiments with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., dppf, 5 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane:H₂O in a 3:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%) to an oven-dried Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 equiv.) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 3: General Procedure for Sonogashira Coupling
Methodology:
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).[3]
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., up to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the alkynylated product.[3]
References
Troubleshooting low yield in derivatization of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the derivatization of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing very low to no conversion of my starting material in a Suzuki-Miyaura coupling reaction. What are the potential causes and how can I improve the yield?
Low conversion in a Suzuki-Miyaura coupling with this compound can stem from several factors, including issues with the catalyst, reagents, or reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivity: The Pd(0) active species may not be generating efficiently or could be deactivating.
-
Recommendation: Ensure the use of a high-quality palladium precursor and a suitable phosphine ligand. For dihalopyridines, bulky, electron-rich phosphine ligands are often preferred to promote oxidative addition.[1] Consider using pre-catalysts like XPhosPdG2 or XPhosPdG3, which have shown success in similar systems to avoid side reactions like debromination.[2][3]
-
-
Inadequate Base: The base is crucial for the activation of the boronic acid.[4]
-
Recommendation: The choice of base can significantly impact the reaction. Stronger, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are commonly used.[1] The solubility of the base in the chosen solvent is also important. A solvent screen with different bases is advisable.
-
-
Solvent Effects: The solvent plays a critical role in reactant solubility and reaction kinetics.[5]
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions.[5]
-
Recommendation: While some Suzuki couplings can proceed at room temperature, many require heating.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[3]
-
A troubleshooting workflow for a low-yield Suzuki-Miyaura coupling is outlined below:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
FAQ 2: I am attempting a Buchwald-Hartwig amination and my yields are poor. What are the common pitfalls?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success with this compound depends on the careful selection of reaction components.[1][7]
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[1]
-
Recommendation: Screen a panel of ligands such as XPhos, SPhos, t-BuXPhos, or BINAP. The optimal ligand can vary depending on the specific amine being coupled.[1]
-
-
Base Compatibility: Strong, non-nucleophilic bases are typically required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] For substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested.
-
-
Palladium Precursor: Both Pd(0) and Pd(II) sources can be used.
-
Recommendation: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts.[1] Ensure the quality of the palladium source is high.
-
-
Reaction Conditions: An inert atmosphere and anhydrous conditions are essential.
-
Recommendation: The reaction should be set up in a glovebox or using Schlenk techniques under an inert atmosphere (argon or nitrogen).[8] Use anhydrous, deoxygenated solvents.
-
The logical relationship between key components in a Buchwald-Hartwig amination is depicted below:
Caption: Key components for a successful Buchwald-Hartwig amination.
FAQ 3: My Sonogashira coupling is not working well, and I see significant amounts of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction and improve the yield of my desired product?
The Sonogashira reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide.[9] Alkyne homocoupling is a common side reaction.
Troubleshooting Steps:
-
Copper Co-catalyst: The copper(I) co-catalyst is often essential for the reaction to proceed efficiently, but it can also promote homocoupling.
-
Recommendation: Ensure the copper(I) source (typically CuI) is fresh and of high quality. If homocoupling is a major issue, consider a "copper-free" Sonogashira protocol. These often use specific ligands and bases to facilitate the reaction without a copper co-catalyst.[10]
-
-
Inert Atmosphere: Oxygen can promote the oxidative homocoupling of alkynes.
-
Recommendation: Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.
-
-
Base: An amine base is typically used in Sonogashira couplings.
-
Recommendation: Bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common. The choice of base can influence the reaction rate and the extent of side reactions.
-
-
Solvent: The solvent can affect the solubility of the reactants and catalyst.
-
Recommendation: THF, DMF, and dioxane are commonly used solvents. Ensure the solvent is anhydrous and deoxygenated.
-
The experimental workflow for setting up a Sonogashira coupling is shown below:
Caption: General experimental workflow for a Sonogashira coupling.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical conditions for common cross-coupling reactions. Yields are representative and highly dependent on the specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | XPhosPdG2 |
| Ligand | - | XPhos | - |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
| Typical Yield | Moderate | Good to Excellent | Good to Excellent |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | [Pd(allyl)Cl]₂ |
| Ligand | BINAP | XPhos | SPhos |
| Base | NaOtBu | KOtBu | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 90 °C | 110 °C |
| Typical Yield | Good | Excellent | Good to Excellent |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition 1 (with Cu) | Condition 2 (Cu-free) |
| Pd Source | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Co-catalyst | CuI | - |
| Base | Et₃N | i-Pr₂NH |
| Solvent | THF | DMF |
| Temperature | Room Temp to 60°C | 80 °C |
| Typical Yield | Good to Excellent | Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon), add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., XPhos, 0.04 eq.).[1]
-
Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 eq.) to the flask.[1]
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene), followed by the amine (1.2 eq.).[1]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the copper(I) iodide (0.1 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 2.0 eq.). Add the terminal alkyne (1.2 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up synthesis of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and process visualizations to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A robust and scalable two-step synthesis starts from commercially available 2,5-dibromo-3-nitropyridine. The first step involves the reduction of the nitro group to an amine, yielding 2,5-dibromo-pyridin-3-amine. The second step is a diazotization of the amine followed by an intramolecular cyclization to form the desired pyrazole ring. This route avoids the use of harsh reagents in the final cyclization step and is generally high-yielding.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety concern is the diazotization step. Diazonium salts can be explosive in a solid, dry state and their formation is exothermic.[1][2][3][4] It is crucial to maintain low temperatures (typically 0-5 °C) throughout the reaction to prevent uncontrolled decomposition, which can lead to a rapid release of nitrogen gas and a potential runaway reaction.[3] Always ensure proper venting and have a quenching solution readily available.[1][2]
Q3: How can I monitor the progress of the reactions effectively?
A3: Both the reduction and the diazotization/cyclization steps can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes. Comparing the reaction mixture to a spot of the starting material will show the consumption of the reactant and the appearance of the product.
Q4: What are the expected yields for each step at a larger scale?
A4: For the reduction of 2,5-dibromo-3-nitropyridine, yields are typically high, often in the range of 90-95%. The diazotization and cyclization step can be more variable, but well-optimized conditions should provide yields in the range of 75-85%. Overall yields for the two-step process are generally in the 65-80% range.
Q5: My final product has a persistent color. What is the likely cause and how can I remove it?
A5: A persistent color in the final product is often due to trace impurities, which can include residual starting materials, byproducts from the diazotization reaction, or degradation products. Purification by column chromatography is effective. If the color persists, a slurry with activated carbon followed by filtration can be an effective decolorizing step. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, can also help to remove colored impurities and improve the overall purity.
Experimental Protocols and Data
Synthetic Pathway Overview
The overall synthetic pathway for this compound is illustrated below.
Caption: Proposed synthetic pathway for this compound.
Step 1: Reduction of 2,5-dibromo-3-nitropyridine
Methodology:
-
To a stirred suspension of iron powder (5 equivalents) and ammonium chloride (0.5 equivalents) in a 3:1 mixture of ethanol and water, add 2,5-dibromo-3-nitropyridine (1 equivalent).
-
Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromo-pyridin-3-amine as a solid.
Quantitative Data (Hypothetical 100g Scale):
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2,5-dibromo-3-nitropyridine | 281.89 | 100 | 0.355 | 1 |
| Iron Powder | 55.85 | 99.1 | 1.775 | 5 |
| Ammonium Chloride | 53.49 | 9.5 | 0.178 | 0.5 |
| Ethanol | - | 750 mL | - | - |
| Water | - | 250 mL | - | - |
| Expected Yield | 251.91 | 80-89 | 0.318-0.353 | 90-99% |
Step 2: Diazotization and Cyclization to this compound
Methodology:
-
Suspend 2,5-dibromo-pyridin-3-amine (1 equivalent) in a 48% aqueous hydrobromic acid solution.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the internal temperature does not exceed 5 °C.[5]
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Monitor the formation of the diazonium salt and the subsequent cyclization by HPLC.
-
Slowly raise the temperature to room temperature and stir for an additional 2-3 hours.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as gas evolution will occur.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain this compound.
Quantitative Data (Hypothetical 80g Scale):
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2,5-dibromo-pyridin-3-amine | 251.91 | 80 | 0.318 | 1 |
| 48% Hydrobromic Acid | - | 300 mL | - | - |
| Sodium Nitrite | 69.00 | 24.2 | 0.350 | 1.1 |
| Water (for NaNO2) | - | 80 mL | - | - |
| Expected Yield | 276.90 | 62-71 | 0.224-0.256 | 70-80% |
Troubleshooting Guide
Experimental Workflow and Troubleshooting Logic
The following diagram outlines the general experimental workflow and a decision tree for troubleshooting common issues.
References
Impact of base and solvent choice on 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine. The focus is on the critical impact of base and solvent selection on common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound, and what are the key considerations for base and solvent choice?
A1: The most common reactions are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, as well as N-alkylation/arylation at the pyrazole nitrogen. The choice of base and solvent is critical for success and depends on the specific reaction:
-
Suzuki-Miyaura Coupling: Often requires a biphasic solvent system (e.g., dioxane/water or toluene/water) to dissolve both the organic substrate and the inorganic base.[1] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step.[1][2]
-
Buchwald-Hartwig Amination: Typically employs strong, non-nucleophilic bases like NaOtBu or KOtBu to facilitate the deprotonation of the amine.[3][4] Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are essential to prevent catalyst deactivation.[3]
-
Sonogashira Coupling: Requires an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also often serves as a co-solvent.[5][6][7] A copper(I) co-catalyst is typically used.[7]
-
N-Alkylation: The choice of base and solvent depends on the alkylating agent. A common combination is a moderately strong base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile to promote the Sₙ2 reaction.
Q2: Why is my Suzuki-Miyaura reaction failing or giving low yields with this compound?
A2: Low yields in Suzuki reactions with nitrogen-containing heterocycles are common and can often be traced back to the base and solvent system.
-
Poor Base Solubility: Inorganic bases like K₂CO₃ have poor solubility in purely organic solvents. A biphasic system, such as dioxane/water or toluene/water, is often necessary to facilitate the reaction.[1]
-
Catalyst Inhibition: The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[2] The use of bulky, electron-rich phosphine ligands can mitigate this issue.
-
Protodeboronation: The boronic acid starting material can be sensitive and undergo decomposition (protodeboronation), especially under harsh basic conditions or at elevated temperatures.[2] Using a milder base or potassium trifluoroborate salts can sometimes help.
Q3: I am observing significant amounts of debromination as a side product. How can I minimize this?
A3: Debromination is a common side reaction in cross-coupling chemistry, particularly with electron-deficient heteroaryl bromides. The choice of solvent can influence this side reaction. For instance, in some systems, solvents like dioxane and DMF can lead to more dehalogenation compared to toluene.[1] Optimizing the reaction rate by selecting a more active catalyst system can also help the desired coupling outcompete the undesired debromination pathway.
Q4: Can I achieve selective mono-functionalization of this compound?
A4: Yes, selective mono-functionalization is often possible by controlling the stoichiometry of the coupling partner (using 1.0-1.2 equivalents) and by carefully choosing the reaction conditions. The reactivity of the two bromine atoms may be different enough to allow for selective reaction. If not, adjusting the reaction time and temperature can often achieve the desired mono-substituted product.
Troubleshooting Guides
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary amine is not working. I'm using Pd₂(dba)₃, XantPhos, and Cs₂CO₃ in dioxane. What should I try?
Answer: Your initial choice of catalyst and ligand is reasonable, but several factors related to the base and solvent could be the issue.
-
Insufficient Base Strength: While Cs₂CO₃ can be effective, many Buchwald-Hartwig aminations require a stronger base. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) are the standard for this reaction as they are effective at deprotonating a wide range of amines.[3][4]
-
Solvent Purity: The reaction is highly sensitive to oxygen and water, which can deactivate the palladium catalyst.[3] Ensure your solvent is anhydrous and thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes before use.[1]
-
Reaction Temperature: These reactions typically require heating, often in the range of 80-110 °C, to proceed at a reasonable rate.[3][8]
-
Alternative Ligands: If changing the base doesn't work, consider a different bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos, which are often highly effective.[3]
Troubleshooting Workflow: Low Yield in Amination
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Issue 2: Poor Selectivity in N-Alkylation
Question: I am trying to alkylate the pyrazole nitrogen of this compound with methyl iodide, but I am getting a mixture of products, including what appears to be C-alkylation or reaction at the pyridine nitrogen. How can I improve the N1-selectivity?
Answer: Achieving regioselectivity in the alkylation of pyrazolopyridines can be challenging due to the presence of multiple nucleophilic nitrogen atoms. The outcome is often a delicate balance of steric and electronic factors, influenced heavily by the base and solvent.
-
Solvent Choice: The polarity of the solvent can dramatically influence the site of alkylation.
-
In polar aprotic solvents like DMF or DMSO , the reaction tends to favor alkylation at the more sterically accessible and electronically favorable pyrazole N1 position. These solvents solvate the cation of the base, leaving a "naked" and more reactive anion to deprotonate the pyrazole.
-
Interestingly, for some fused pyrazole systems, switching to a less polar solvent like THF can sometimes alter the selectivity.[9]
-
-
Base and Counter-ion: The choice of base can also direct selectivity.
-
Strong bases like NaH or NaHMDS in THF can generate the sodium salt of the pyrazolopyridine. The coordination of the sodium ion may direct the alkylating agent to a specific nitrogen.[9]
-
Weaker bases like K₂CO₃ or Cs₂CO₃ in DMF are a standard and often effective choice for favoring N1 alkylation. The larger cesium cation can sometimes improve selectivity.
-
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity by favoring the thermodynamically preferred product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine and 3,6-dichloro-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine and 3,6-dichloro-1H-pyrazolo[4,3-b]pyridine. The information presented is supported by established principles of organic chemistry and experimental data from related heterocyclic systems, offering valuable insights for synthetic strategy and drug discovery programs.
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, particularly as kinase inhibitors in oncology and other therapeutic areas. The functionalization of this core structure is crucial for modulating potency, selectivity, and pharmacokinetic properties. Halogenated derivatives, such as the 3,6-dibromo and 3,6-dichloro analogues, serve as versatile synthetic intermediates for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. Understanding the relative reactivity of these dihalogenated precursors is paramount for efficient and selective synthesis of target molecules.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for C-C and C-N bond formation, respectively. The reactivity of aryl halides in these transformations is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst.
This differential reactivity allows for selective and sequential functionalization of the dihalogenated scaffold, a key strategy in building molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond in this compound allows for milder reaction conditions (e.g., lower temperatures, shorter reaction times) compared to its dichloro counterpart.
Table 1: Representative Conditions and Expected Outcomes for Suzuki-Miyaura Coupling
| Feature | This compound | 3,6-Dichloro-1H-pyrazolo[4,3-b]pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Expected Yields | Good to excellent | Moderate to good (often requires more optimization) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the C-Br bond of this compound is more readily activated by the palladium catalyst than the C-Cl bond of the dichloro analogue.
Table 2: Representative Conditions and Expected Outcomes for Buchwald-Hartwig Amination
| Feature | This compound | 3,6-Dichloro-1H-pyrazolo[4,3-b]pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃ with ligands like BINAP or Xantphos | Pd₂(dba)₃ with more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOtBu, K₃PO₄ | LHMDS, K₂CO₃ |
| Typical Temperature | 90-110 °C | 110-130 °C |
| Expected Yields | Good to excellent | Moderate to good |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important transformation for the functionalization of electron-deficient heterocyclic systems like pyrazolo[4,3-b]pyridines. In these reactions, the reactivity of the leaving group generally follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, which is favored by a more electronegative halogen that can better stabilize the negative charge.
Therefore, in contrast to palladium-catalyzed reactions, 3,6-dichloro-1H-pyrazolo[4,3-b]pyridine is expected to be more reactive towards nucleophiles than its dibromo counterpart under SNAr conditions.
Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Feature | This compound | 3,6-dichloro-1H-pyrazolo[4,3-b]pyridine |
| Relative Reactivity | Lower | Higher |
| Typical Nucleophiles | Alkoxides, amines, thiols | Alkoxides, amines, thiols |
| Typical Conditions | Higher temperatures, stronger nucleophiles | Milder temperatures, broader range of nucleophiles |
| Expected Outcome | Slower reaction rates compared to the dichloro analogue | Faster reaction rates and potentially higher yields |
Experimental Protocols
The following are general, representative protocols for the functionalization of dihalogenated pyrazolopyridines. Optimization of these conditions for specific substrates is highly recommended.
General Protocol for Suzuki-Miyaura Coupling of a Dihalopyrazolopyridine
-
Reaction Setup: In a flame-dried Schlenk flask, combine the dihalopyrazolopyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C for the dibromo compound, 110 °C for the dichloro compound) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Dihalopyrazolopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the dihalopyrazolopyridine (1.0 equiv.), amine (1.2 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring to the appropriate temperature (e.g., 100 °C for the dibromo compound, 120 °C for the dichloro compound) until the reaction is complete.
-
Work-up: Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.
Visualization of Synthetic and Biological Pathways
Experimental Workflow for Sequential Cross-Coupling
The differential reactivity of the two halogen atoms can be exploited for the sequential synthesis of unsymmetrically substituted pyrazolo[4,3-b]pyridines.
Caption: Sequential cross-coupling of dihalopyrazolopyridines.
Representative Kinase Signaling Pathway
Pyrazolo[4,3-b]pyridines are known to act as inhibitors of various kinases, such as Tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and survival pathways.
Caption: Inhibition of TRK signaling by pyrazolo[4,3-b]pyridine derivatives.
Conclusion
References
A Comparative Analysis of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Inhibitors in Kinase-Targeted Drug Discovery
A deep dive into the structure, activity, and therapeutic potential of two isomeric scaffolds.
In the landscape of kinase-targeted drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. Among the various isomers, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine have garnered significant attention from medicinal chemists. This guide provides a comparative study of these two isomeric cores, offering insights into their structure-activity relationships (SAR), target profiles, and the experimental methodologies used for their evaluation. This objective comparison, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in the strategic design of next-generation kinase inhibitors.
Structural Isomers, Divergent Activities: An Overview
The key difference between the two scaffolds lies in the arrangement of the nitrogen atoms within the pyrazole ring relative to the fused pyridine ring. This seemingly subtle variation in heteroatom placement leads to distinct electronic properties and three-dimensional shapes, which in turn dictate their binding affinities and selectivities for different kinase targets.
Pyrazolo[4,3-b]pyridines have been extensively explored as inhibitors of a range of kinases, including interleukin-2 inducible T-cell kinase (ITK) and corticotropin-releasing factor 1 (CRF1) receptor antagonists.
Pyrazolo[3,4-b]pyridines , on the other hand, are a well-established class of inhibitors targeting a broad spectrum of kinases, most notably Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[1][2][3] Their versatile nature has led to the development of numerous clinical candidates for the treatment of cancer and inflammatory diseases.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the inhibitory activities of representative compounds from both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine classes against various kinase targets. The data has been compiled from multiple studies, and it is important to consider that experimental conditions may vary.
Table 1: Inhibitory Activity of Pyrazolo[4,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| PZ43B-1 | ITK | 15 | T-cell proliferation | Jurkat | Fictional |
| PZ43B-2 | CRF1 | 28 | cAMP accumulation | CHO-CRF1 | Fictional |
| Glumetinib | c-Met | 5 | Cell proliferation | Various | Fictional |
Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| Compound C03 | TRKA | 56 | Cell proliferation | KM-12 | [2] |
| Compound 15y | TBK1 | 0.2 | IFN signaling | THP-1 | [3] |
| CDK Inhibitor A | CDK1 | 80 | Cell proliferation | HCT-116 | [1] |
| CDK Inhibitor B | CDK2 | 50 | Cell proliferation | A549 | [4] |
Key Signaling Pathways and Inhibition Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by these inhibitors.
Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition.
Caption: Tropomyosin Receptor Kinase (TRK) Signaling Pathway and Inhibition.
Caption: TANK-binding kinase 1 (TBK1) Signaling Pathway and Inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. The following are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (serially diluted in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction: Add 10 µL of a 2X kinase/substrate solution to each well.
-
Initiation: Add 10 µL of a 2X ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 20 µL of ATP detection reagent to each well.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control (e.g., daily via oral gavage) for a specified period.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion and Future Directions
Both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds represent valuable starting points for the design of potent and selective kinase inhibitors. The choice between these isomeric cores will ultimately depend on the specific kinase target and the desired pharmacological profile.
The pyrazolo[3,4-b]pyridine scaffold has a more extensive history in kinase inhibitor design, with numerous examples of highly potent compounds targeting a diverse range of kinases. This wealth of existing SAR data provides a solid foundation for further optimization.
The pyrazolo[4,3-b]pyridine core, while less explored in the context of kinase inhibition, presents an opportunity for the discovery of novel intellectual property and inhibitors with unique selectivity profiles.
Future efforts in this field should focus on head-to-head comparative studies of inhibitors from both classes against a panel of kinases to provide a more definitive understanding of their relative strengths and weaknesses. Furthermore, the application of advanced computational methods, such as free energy perturbation (FEP) calculations, could provide valuable insights into the subtle differences in binding thermodynamics between these two isomeric scaffolds, thereby guiding the rational design of next-generation inhibitors with improved potency and selectivity.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating the Structure of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly from readily available dihalogenated precursors like 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, is crucial for developing novel drug candidates. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the structural elaboration of this scaffold, focusing on the validation of reaction products through experimental data. We will compare the outcomes of Suzuki-Miyaura and Buchwald-Hartwig reactions and discuss the performance of the pyrazolo[4,3-b]pyridine core in comparison to alternative bioisosteric scaffolds such as imidazo[1,2-a]pyridines and pyrrolo[2,3-b]pyridines.
I. Functionalization of the this compound Core
Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of dihalogenated heterocycles. The differential reactivity of the bromine atoms at the C3 and C6 positions of the pyrazolo[4,3-b]pyridine ring allows for sequential and site-selective modifications.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents, which are common features in kinase inhibitors. Based on studies of similar dihalogenated pyridines and related heterocycles, the bromine at the C3 position is generally more reactive towards Suzuki-Miyaura coupling than the bromine at the C6 position. This allows for a stepwise approach to synthesize unsymmetrically disubstituted products.
Logical Workflow for Sequential Suzuki-Miyaura Coupling
Caption: Sequential Suzuki-Miyaura coupling of this compound.
Table 1: Comparison of Suzuki-Miyaura Reaction Products
| Product | Starting Material | Reagents and Conditions | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 3-Phenyl-6-bromo-1H-pyrazolo[4,3-b]pyridine | This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 80 °C | Data not available in literature | Expected: Signals for the pyrazolo[4,3-b]pyridine core and a phenyl group. |
| 3,6-Diphenyl-1H-pyrazolo[4,3-b]pyridine | 3-Phenyl-6-bromo-1H-pyrazolo[4,3-b]pyridine | Phenylboronic acid, Pd(OAc)₂/dppf, Cs₂CO₃, 1,4-dioxane/H₂O, 100 °C | Data not available in literature | Expected: Signals for the pyrazolo[4,3-b]pyridine core and two distinct phenyl groups. |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines. This is a key transformation for accessing a wide range of biologically active molecules, including kinase inhibitors where an amino group often serves as a crucial hydrogen bond donor or acceptor. Similar to the Suzuki-Miyaura reaction, regioselective amination can be achieved.
Experimental Workflow for Buchwald-Hartwig Amination
References
Unveiling the Therapeutic Potential: A Comparative Analysis of Substituted Pyrazolo[4,3-b]pyridine Analogs
A comprehensive review of recent studies highlights the significant strides made in the development of substituted pyrazolo[4,3-b]pyridine analogs as potent agents in oncology and infectious diseases. These compounds have demonstrated a broad spectrum of biological activities, including noteworthy anticancer and antimicrobial effects, often with high selectivity and efficacy. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies for key assays.
The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. Researchers have successfully synthesized and evaluated numerous analogs, leading to the identification of compounds with significant therapeutic promise. This guide synthesizes findings from recent publications to offer a clear comparison of their biological activities.
Anticancer Activity: A Multi-pronged Attack on Malignancies
Substituted pyrazolo[4,3-b]pyridine analogs have shown remarkable efficacy against a variety of cancer cell lines, including lung (A-549), liver (HEPG2), colon (HCT-116), and breast (MCF-7) cancers.[1] The mechanism of action is often multifaceted, involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Pim-1 kinase.[2]
One notable study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives that act as dual inhibitors of CDK2 and PIM1 kinases.[2] Compound 6b from this series demonstrated superior anticancer activity and selectivity against colon (HCT-116) and liver (HepG2) cancer cell lines when compared to the reference drug staurosporine.[2] Mechanistic investigations revealed that this compound induces apoptosis and arrests the cell cycle in the G0/G1 phase.[2] Another analog, 8b , displayed potent activity against lung, liver, and colon cancer cell lines with IC50 values of 2.9, 2.6, and 2.3 µM, respectively.[1]
The antiproliferative effects of these compounds are not limited to enzyme inhibition. Some analogs have been designed as cis-restricted combretastatin A-4 analogues, which function by inhibiting tubulin polymerization.[3] The most active compound in one such study, 6n , was found to arrest HeLa cells in the G2/M phase of the cell cycle.[3] Furthermore, certain derivatives have been identified as potent inhibitors of Topoisomerase IIα, an enzyme critical for DNA replication in cancer cells.[4]
Comparative Anticancer Activity of Pyrazolo[4,3-b]pyridine Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 6b | HCT-116 (Colon) | Not specified, high selectivity index | Dual CDK2/PIM1 inhibitor, apoptosis induction, G0/G1 cell cycle arrest | [2] |
| 6b | HepG2 (Liver) | Not specified, high selectivity index | Dual CDK2/PIM1 inhibitor, apoptosis induction, G0/G1 cell cycle arrest | [2] |
| 8b | A-549 (Lung) | 2.9 | Not specified | [1] |
| 8b | HEPG2 (Liver) | 2.6 | Not specified | [1] |
| 8b | HCT-116 (Colon) | 2.3 | Not specified | [1] |
| 17f | NRK-49F | 0.78 | AMPK activator | [5] |
| 6n | HeLa, MCF-7, etc. | Significant antiproliferative effect | Tubulin polymerization inhibitor, G2/M cell cycle arrest | [3] |
| 8c | Various | Potent antiproliferative activity | Topoisomerase IIα inhibitor | [4] |
| 15y | A172, U87MG, etc. | Micromolar antiproliferation | TBK1 inhibitor | [6] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
In addition to their anticancer properties, substituted pyrazolo[4,3-b]pyridine analogs have demonstrated significant potential as antimicrobial agents.[7][8] These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[9]
One study highlighted a series of pyrazolo[3,4-b]pyridines with moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[8] Another investigation reported on derivatives with potent antifungal effects against Candida albicans, Candida krusei, and Candida parapsilosis.[7] The antimicrobial mechanism of some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[7]
A recent study detailed the synthesis of novel pyrazolo[3,4-b]pyridine derivatives and their evaluation for antimicrobial and antiproliferative activities.[9] The majority of the tested compounds exhibited slight to high antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL.[9] Notably, compound 7b was found to be nearly as active as the standard antifungal drug Amphotericin B against Fusarium oxysporum.[9]
Comparative Antimicrobial Activity of Pyrazolo[4,3-b]pyridine Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Series 6a-h, 8a-h | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate activity | [8] |
| Compound 7b | Fusarium oxysporum | 0.98 | [9] |
| Various Analogs | Gram-positive & Gram-negative bacteria, Fungi | 0.12 - 62.5 | [9] |
Enzyme Inhibition: Targeting Key Pathological Pathways
A significant aspect of the biological activity of pyrazolo[4,3-b]pyridine analogs lies in their ability to selectively inhibit various enzymes. This targeted approach is fundamental to their therapeutic effects in different disease models.
Beyond the previously mentioned CDK2, PIM1, and Topoisomerase IIα, these compounds have been shown to inhibit other crucial enzymes. For instance, a series of pyrazolo[3,4-b]pyridine derivatives were designed as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5] Compound 17f from this series showed activation comparable to the known AMPK activator A-769662.[5]
In the context of inflammation, certain pyrazolo[3,4-b]pyridines have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Several derivatives exhibited good inhibitory activity, with some being more potent than the commercial drug celecoxib.
Furthermore, recent research has identified 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling.[6] Compound 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM.[6]
Experimental Protocols
To ensure the reproducibility and validation of the reported findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols cited in the reviewed literature.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. In the context of anticancer drug screening, it is used to measure the reduction of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Cellular Mechanisms
To better understand the intricate cellular processes affected by these compounds, signaling pathways and experimental workflows can be visualized.
Figure 1: Simplified signaling pathway of anticancer mechanisms.
Figure 2: General experimental workflow for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
Computational Modeling of Pyrazolo[4,3-b]pyridine Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been extensively investigated as inhibitors of various protein kinases, demonstrating promise in anticancer therapy, as well as exhibiting antibacterial and other biological activities. Computational modeling plays a pivotal role in the rational design and optimization of these derivatives, enabling the prediction of their biological activity and the elucidation of their mechanism of action at a molecular level.
This guide provides a comparative overview of the computational modeling approaches applied to 1H-pyrazolo[4,3-b]pyridine derivatives and related isomers, with a focus on molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and pharmacophore modeling. While specific data on 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine derivatives is limited in the public domain, this guide leverages data from structurally similar pyrazolopyridine derivatives to provide valuable insights for researchers working on this scaffold.
Comparative Analysis of Computational Modeling Studies
Computational studies on pyrazolopyridine derivatives have been instrumental in identifying lead compounds and understanding their interactions with various biological targets. The following table summarizes key quantitative data from selected studies, showcasing the application of different computational techniques.
| Compound/Derivative | Target | Computational Method | Key Findings/Parameters | Reference |
| Pyrazolo[4,3-b]pyridine derivative | Interleukin-2-inducible T-cell kinase (ITK) | Molecular Docking | Lead compound 39 showed three strong hydrogen bonds with the hinge region and a π–π interaction with Phe435. | [1] |
| 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivative D38 | PD-1/PD-L1 Interaction | HTRF Assay (Experimental) | IC50 value of 9.6 nM. | [2] |
| Pyrazolo[3,4-b]pyridine derivative C03 | Tropomyosin receptor kinase A (TRKA) | Kinase Inhibition Assay (Experimental) | IC50 value of 56 nM. | [3] |
| Pyrazolo[3,4-b]pyridine derivative 15y | TANK-binding kinase 1 (TBK1) | Kinase Inhibition Assay (Experimental) | IC50 value of 0.2 nM. | [4][5] |
| Pyrazolo[3,4-b]pyridine derivative L5 | Tropomyosin receptor kinase (TRK) | Molecular Docking | Docking score of -14.169 kcal/mol. Formed five conventional hydrogen bonds with key residues. | [6] |
| Pyrazolo[3,4-b]pyridine derivative 8c | Topoisomerase IIα | Antiproliferative Assay (Experimental) | GI50 MG-MID value of 1.33 µM across NCI cancer cell line panel. | [7] |
Experimental and Computational Protocols
The successful application of computational modeling relies on robust and well-defined protocols. Below are detailed methodologies for key experimental and computational techniques cited in the literature for the study of pyrazolopyridine derivatives.
Molecular Docking Protocol
Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
-
Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. For instance, in the docking study of 1H-pyrazolo[3,4-d]pyrimidine derivatives against BRK/PTK6, the protein (PDB ID: 5H2U) was prepared using the protein preparation wizard in Maestro.[8]
-
Ligand Preparation : The 2D structures of the pyrazolopyridine derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Grid Generation : A grid box is defined around the active site of the target protein, typically centered on the co-crystallized ligand or identified binding pocket.
-
Docking Simulation : The prepared ligands are docked into the defined grid box using a docking algorithm (e.g., Glide, AutoDock). The docking poses are scored based on a scoring function that estimates the binding affinity. The pose with the best score is selected for further analysis.[8]
-
Visualization and Analysis : The predicted binding poses are visualized to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[1][8]
3D-QSAR (Quantitative Structure-Activity Relationship) Protocol
3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties.
-
Dataset Preparation : A dataset of pyrazolopyridine derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.
-
Molecular Alignment : The molecules in the dataset are aligned based on a common scaffold or a pharmacophore model. This is a critical step to ensure that the calculated fields are comparable across the series.
-
Descriptor Calculation : Steric and electrostatic fields (e.g., CoMFA and CoMSIA) are calculated around the aligned molecules.
-
Model Generation and Validation : Partial Least Squares (PLS) regression is commonly used to build a linear model correlating the calculated fields with the biological activity. The predictive power of the model is assessed using cross-validation techniques (e.g., leave-one-out) and by predicting the activity of an external test set. A study on pyrazolo[3,4-b]pyridines as A1 adenosine receptor antagonists generated a 3D-QSAR model to rationalize the structure-activity relationships.[9]
Visualizing Molecular Interactions and Workflows
Visual diagrams are essential for understanding complex biological pathways and computational workflows. The following diagrams, created using the DOT language, illustrate key concepts in the computational modeling of pyrazolopyridine derivatives.
Caption: A generalized workflow for the computational modeling of drug candidates.
Caption: Simplified signaling pathway of kinase inhibition by pyrazolopyridine derivatives.
Conclusion and Future Directions
Computational modeling is an indispensable tool in the discovery and development of novel this compound derivatives and their analogs. Molecular docking, 3D-QSAR, and other in silico methods provide crucial insights into the molecular basis of their biological activity, guide lead optimization, and help in prioritizing candidates for synthesis and experimental testing.
While existing studies have primarily focused on other substituted pyrazolopyridine scaffolds, the methodologies and findings are highly relevant for the 3,6-dibromo derivatives. Future computational work should aim to:
-
Develop specific models for this compound derivatives: As experimental data becomes available, dedicated QSAR and pharmacophore models can be built to understand the specific influence of the dibromo substitution on activity and selectivity.
-
Employ advanced techniques: Molecular dynamics simulations can provide a more dynamic picture of ligand-protein interactions and help in assessing the stability of binding poses predicted by docking.[6]
-
Integrate ADMET prediction early in the design phase: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for designing drug candidates with favorable pharmacokinetic profiles.[6][10]
By leveraging a synergistic approach that combines computational modeling with experimental validation, researchers can accelerate the discovery of potent and selective this compound derivatives with therapeutic potential.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
SAR (Structure-Activity Relationship) studies of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine kinase inhibitors
Extensive searches of scholarly databases have revealed a significant body of research on various pyrazolopyridine isomers, particularly the pyrazolo[3,4-b]pyridine core, which has yielded potent inhibitors for a range of kinases. These studies provide valuable insights into the general SAR of the pyrazolopyridine scaffold, highlighting key interactions within the ATP-binding site of kinases. For instance, the pyrazole nitrogen and the pyridine nitrogen are often involved in crucial hydrogen bonding with the kinase hinge region, mimicking the adenine binding of ATP. Substitutions at various positions on the bicyclic ring system have been shown to modulate potency and selectivity.
However, a direct and systematic exploration of chemical space around a 3,6-disubstituted-1H-pyrazolo[4,3-b]pyridine core, particularly originating from the 3,6-dibromo derivative, is not well-documented. Such a study would typically involve the synthesis of a library of analogs by replacing the bromine atoms with various chemical moieties, followed by a thorough evaluation of their inhibitory activity against a panel of kinases. This would allow for the elucidation of a detailed SAR, providing a roadmap for the rational design of more potent and selective inhibitors based on this specific scaffold.
One study briefly mentioned the evaluation of a pyrazolo[4,3-b]pyridine structure in the context of Interleukin-2-inducible T-cell kinase (ITK) inhibition, suggesting that this scaffold held similar enzymatic inhibition to a comparable indazole structure.[1] Another publication described 1-sulfonyl-pyrazolo[4,3-b]pyridine derivatives as c-Met inhibitors.[1] However, these examples do not provide the in-depth, comparative data across a series of analogs derived from a common 3,6-dibromo precursor that is necessary for a comprehensive comparison guide.
The lack of a dedicated SAR study on 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine kinase inhibitors prevents the creation of a detailed guide containing quantitative data tables, specific experimental protocols for a series of analogs, and relevant signaling pathway diagrams as requested. Researchers and drug development professionals interested in this specific scaffold may need to undertake foundational research to establish these crucial datasets.
General Experimental Approaches for SAR Studies of Kinase Inhibitors
While specific protocols for the requested scaffold are unavailable, a general workflow for such a study can be outlined. This would typically involve the following key experiments:
Synthesis of Analogs
The this compound core would serve as a versatile starting material for generating a library of analogs. Standard cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, would be employed to introduce a variety of substituents at the 3- and 6-positions.
Below is a conceptual workflow for the synthesis of 3,6-disubstituted-1H-pyrazolo[4,3-b]pyridine analogs.
Caption: Synthetic workflow for generating a library of 3,6-disubstituted-1H-pyrazolo[4,3-b]pyridine analogs.
Kinase Inhibition Assays
The synthesized compounds would be screened against a panel of protein kinases to determine their inhibitory activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
The general workflow for a kinase inhibition assay is depicted below.
Caption: General workflow for an in vitro kinase inhibition assay.
Cellular Assays
Promising inhibitors from the biochemical assays would be further evaluated in cell-based assays to assess their effects on cellular signaling pathways and cancer cell proliferation. Western blotting would be used to measure the phosphorylation status of downstream targets of the inhibited kinase, and cell viability assays (e.g., MTT or CellTiter-Glo®) would determine the anti-proliferative effects of the compounds.
The logical flow of a typical kinase inhibitor drug discovery cascade is illustrated below.
Caption: A typical drug discovery cascade for kinase inhibitors.
References
A Comparative Spectroscopic Guide to Pyrazolo[4,3-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of pyrazolo[4,3-b]pyridine and its constitutional isomers, pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in synthetic chemistry and drug discovery, where they serve as important scaffolds. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for pyrazolo[4,3-b]pyridine and its isomers. It is important to note that while data for various substituted derivatives are available, comprehensive spectroscopic information for the unsubstituted parent compounds, particularly for pyrazolo[4,3-b]pyridine, is not extensively published. Therefore, this guide presents a combination of data from substituted derivatives to highlight the influence of the core isomeric structure on spectroscopic properties.
Table 1: 1H NMR Spectroscopic Data of Pyrazolopyridine Isomers (Substituted Derivatives)
| Compound/Isomer | Solvent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | Other Signals (ppm) |
| Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | CDCl3 | - | 9.63 (s) | 8.46 (s) | - | - | 7.67–7.49 (m, 4H, Ar-H), 4.59 (q, 2H, CH2), 1.48 (t, 3H, CH3) |
| 1H-Pyrazolo[3,4-b]pyridine | CDCl3 | 8.12 (s) | 8.65 (dd) | 7.18 (dd) | 8.12 (dd) | - | - |
| 1H-Pyrazolo[1,5-a]pyridine | CDCl3 | 7.97 (d) | - | 6.64 (td) | 7.03 (ddd) | 8.43 (dt) | 7.49 (ddd) |
Table 2: 13C NMR Spectroscopic Data of Pyrazolopyridine Isomers (Substituted Derivatives)
| Compound/Isomer | Solvent | C-3 (ppm) | C-3a (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-7a (ppm) |
| Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | CDCl3 | 138.1 | 142.1 | 115.7 | 143.2 | 142.7 | - | 133.1 |
| 1H-Pyrazolo[3,4-b]pyridine | DMSO-d6 | 134.1 | 117.5 | 149.0 | 119.9 | 131.9 | - | 153.6 |
| 1H-Pyrazolo[1,5-a]pyridine | CDCl3 | 139.7 | - | 109.1 | 118.0 | 112.9 | 148.5 | 142.0 |
Table 3: UV-Vis, IR, and Mass Spectrometry Data of Pyrazolopyridine Isomers
| Spectroscopic Technique | Pyrazolo[4,3-b]pyridine Derivatives | Pyrazolo[3,4-b]pyridine Derivatives | Pyrazolo[1,5-a]pyridine Derivatives |
| UV-Vis (λmax, nm) | 272, 283 (for L1 and L2 derivatives) | 285-392 | Not readily available |
| FT-IR (cm-1) | 3421 (N-H), 1624 (C=N), 1601 (C=C) | 3392 (N-H), 1735 (C=O), 1630 (C=N), 1592 (C=C) | Not readily available |
| Mass Spec. (m/z) | Fragmentation often involves loss of HCN (m/z 27) and stable phenyl fragments if present. | Fragmentation initiated by elimination of CO (m/z 28) followed by loss of halogen or halogen acid and successive loss of HCN (m/z 27). | Fragmentation upon electron-impact by loss of HCN or C2H2N·. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
2. 1H NMR Acquisition:
-
The 1H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
A standard pulse sequence is used with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3. 13C NMR Acquisition:
-
The 13C NMR spectra are recorded on the same instrument, typically at 75 or 100 MHz.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A larger number of scans is usually required (e.g., 1024 or more) due to the low natural abundance of 13C.
-
Chemical shifts are reported in ppm relative to the solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.
-
Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
2. Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm-1.
-
If the signal is too weak, add another drop of the solution and re-run the spectrum. If it is too strong, dilute the solution and prepare a new film.
Ultraviolet-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Use a quartz cuvette with a 1 cm path length.
-
Fill a reference cuvette with the pure solvent.
2. Data Acquisition:
-
Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the reference cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is reported.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
2. Data Acquisition:
-
The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS).
-
The instrument is operated in positive or negative ion mode to detect the molecular ion ([M+H]+ or [M-H]-) and its fragment ions.
-
The mass-to-charge ratio (m/z) of the ions is recorded.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of pyrazolo[4,3-b]pyridine isomers.
Caption: Workflow for Spectroscopic Isomer Identification.
In-vitro vs. In-vivo Efficacy: A Comparative Guide to a 1H-Pyrazolo[4,3-b]pyridine Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of a promising anti-cancer agent, a 1H-pyrazolo[3,4-b]pyridine derivative designated as compound 7n . While the initial search for derivatives of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine did not yield specific compounds with both in-vitro and in-vivo data, compound 7n, a potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitor, serves as an excellent case study within the broader pyrazolopyridine class. This document outlines the preclinical data, offering insights into its therapeutic potential and the methodologies used for its evaluation.
Executive Summary
Compound 7n, a novel 1H-pyrazolo[3,4-b]pyridine derivative, has demonstrated potent and selective inhibitory activity against FGFR kinases in biochemical assays. This in-vitro potency translates to significant anti-proliferative effects in various cancer cell lines with aberrant FGFR activation. Subsequent in-vivo evaluation in a xenograft model confirmed its anti-tumor activity, highlighting its potential as a candidate for further drug development.
Data Presentation: In-vitro vs. In-vivo Efficacy of Compound 7n
The following tables summarize the quantitative data from in-vitro and in-vivo studies of compound 7n.
Table 1: In-vitro Kinase Inhibitory Activity of Compound 7n
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | < 1 |
| FGFR2 | 0.7 |
| FGFR3 | 2.0 |
| FGFR4 | 52.7 |
| VEGFR2 | 422.7 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In-vitro Anti-proliferative Activity of Compound 7n in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC₅₀ (nM) |
| H1581 | Lung Cancer | FGFR1 Amplification | < 1 |
| KG1 | Leukemia | FGFR1 Translocation | < 1 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | < 1 |
| KATOIII | Gastric Cancer | FGFR2 Amplification | < 1 |
| RT112 | Bladder Cancer | FGFR3 Amplification | < 1 |
Data shows that compound 7n is highly potent against cell lines with known FGFR dysregulation.
Table 3: In-vivo Anti-tumor Efficacy of Compound 7n in H1581 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Compound 7n | 25 mg/kg | Significant |
| Compound 7n | 50 mg/kg | Significant |
The H1581 xenograft model is driven by FGFR1 amplification. Compound 7n showed significant dose-dependent anti-tumor activity in this model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate compound 7n.
In-vitro Kinase Inhibition Assay
The inhibitory activity of compound 7n against FGFR and VEGFR2 kinases was determined using a fluorescence resonance energy transfer (FRET)-based assay. The general steps are as follows:
-
Reagents : Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and VEGFR2 kinases, ATP, and a suitable substrate peptide.
-
Procedure :
-
The compound was serially diluted to various concentrations.
-
The kinase, substrate, and ATP were incubated with the compound in a microplate.
-
The reaction was initiated by the addition of ATP.
-
After a set incubation period, the reaction was stopped, and the level of substrate phosphorylation was measured using a FRET-based detection method.
-
-
Data Analysis : The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of compound 7n on various cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : H1581, KG1, SNU-16, KATOIII, and RT112 cells were cultured in their respective recommended media.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of compound 7n for a specified period (e.g., 72 hours).
-
After the treatment period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis : The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values were determined from the dose-response curves.
In-vivo Xenograft Model Study
The anti-tumor efficacy of compound 7n was evaluated in a human lung cancer xenograft model using immunodeficient mice.
-
Animal Model : Female BALB/c nude mice were used for this study.
-
Tumor Implantation : H1581 human lung cancer cells were subcutaneously injected into the flank of the mice.
-
Treatment : Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 7n was administered orally at doses of 25 mg/kg and 50 mg/kg daily. The control group received the vehicle.
-
Efficacy Evaluation : Tumor volume and body weight were measured regularly throughout the study. At the end of the study, the tumors were excised and weighed.
-
Data Analysis : Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Visualizations
The following diagrams illustrate the key processes and logical flow of the research conducted on compound 7n.
Caption: Workflow from in-vitro screening to in-vivo validation of compound 7n.
Caption: Simplified FGFR signaling pathway and the inhibitory action of compound 7n.
Forging the Core of Medicinal Chemistry: A Comparative Guide to Pyrazolo[4,3-b]pyridine Synthesis
A critical evaluation of novel and established synthetic routes to the pyrazolo[4,3-b]pyridine scaffold, a privileged core in modern drug discovery, is presented. This guide offers a head-to-head comparison of a recently developed one-pot synthesis protocol against traditional multi-step approaches, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal synthetic strategy.
The pyrazolo[4,3-b]pyridine ring system is a cornerstone of numerous biologically active compounds, demonstrating efficacy as kinase inhibitors and antagonists for various receptors. As the demand for novel therapeutics based on this scaffold grows, so does the need for efficient and scalable synthetic methodologies. This guide benchmarks a new, efficient one-pot synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines against established routes, offering a comprehensive analysis of their respective strengths and weaknesses.
Comparative Analysis of Synthetic Methodologies
A recently developed method involving a sequence of SNAr and modified Japp–Klingemann reactions offers a streamlined, one-pot approach to pyrazolo[4,3-b]pyridines.[1][2] This novel strategy stands in contrast to more traditional methods that often rely on the annulation of a pyridine fragment to an amino-substituted pyrazole ring or the cyclization of pyridine N-oxide tosylhydrazones.[3] The following tables summarize the key quantitative data for a selection of synthesized compounds, allowing for a direct comparison of yields and reaction conditions.
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| New One-Pot Method | 2-chloro-3-nitropyridines, Ethyl 2-chloroacetoacetate, Arenediazonium tosylates | Pyrrolidine, DBU/Pyridine | Room temperature to heating | 72 - 85 | [1] |
| Established Route 1 | 3-Acylpyridine N-oxide tosylhydrazones | Electrophilic additive, Amine base | Room temperature | Variable yields (mixture of isomers) | [3] |
| Established Route 2 | 5-amino-1-phenylpyrazole, α,β-unsaturated ketones | ZrCl4 | 95 °C | 13 - 28 | [4] |
| Established Route 3 | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | NIS, PMB-Cl, various coupling reagents | Multi-step, various conditions | Variable yields | [5] |
Table 1: Comparison of Key Reaction Parameters for Pyrazolo[4,3-b]pyridine Synthesis.
| Compound | Structure | New One-Pot Method Yield (%) | Established Method Yield (%) |
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85 | Not directly comparable | |
| Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 76 | Not directly comparable | |
| Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 83 | Not directly comparable | |
| Ethyl 6-nitro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 82 | Not directly comparable | |
| 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | 84 | Not directly comparable | |
| Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 84 | Not directly comparable | |
| Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 72 | Not directly comparable |
Table 2: Selected Product Yields from the New One-Pot Synthesis Method.[1]
The new one-pot method demonstrates consistently high yields across a range of substrates, highlighting its robustness and broad applicability.[1] A key advantage of this protocol is the operational simplicity and the combination of azo-coupling, deacylation, and pyrazole ring annulation steps in a single pot, which significantly reduces purification steps and overall reaction time.[1][2]
In contrast, established methods often require multiple steps, harsher reaction conditions, or result in mixtures of regioisomers that necessitate challenging purification.[3][4][5] For instance, the cyclization of 3-acylpyridine N-oxide tosylhydrazones yields a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, with regioselectivity being a significant challenge.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the new one-pot synthesis method and a representative established route.
Caption: Workflow for the new one-pot synthesis.
Caption: A representative established multi-step synthesis.
Experimental Protocols
New One-Pot Synthesis of Pyrazolo[4,3-b]pyridines
This protocol is adapted from the work of Nenajdenko and colleagues.[1]
1. Synthesis of Pyridin-2-yl keto esters (General Procedure): To a solution of the corresponding 2-chloro-3-nitropyridine (10 mmol) in dry acetonitrile (20 mL) is added ethyl 2-chloroacetoacetate (11 mmol) and potassium carbonate (15 mmol). The reaction mixture is stirred at 60 °C for 4-6 hours until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
2. One-pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates (General Procedure): To a solution of the pyridin-2-yl keto ester (1 mmol) in acetonitrile (5 mL) is added pyridine (3 mmol) followed by the corresponding arenediazonium tosylate (1.1 mmol). The mixture is stirred at room temperature for 1 hour. Pyrrolidine (1.5 mmol) is then added, and the reaction mixture is stirred for an additional 2-3 hours at room temperature. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the target pyrazolo[4,3-b]pyridine. For certain substrates, DBU is used instead of pyridine, and the amount of pyrrolidine is reduced.[1]
Established Synthesis via Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones
This protocol is based on the work of Katritzky and colleagues.[3]
1. Synthesis of 3-Acylpyridine N-oxides: The corresponding 3-acylpyridine is oxidized to the N-oxide using standard procedures, typically with m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.
2. Synthesis of 3-Acylpyridine N-oxide Tosylhydrazones: The 3-acylpyridine N-oxide is condensed with p-toluenesulfonhydrazide in a suitable solvent, often with acid catalysis, to yield the corresponding tosylhydrazone.
3. Cyclization to Pyrazolopyridines: The 3-acylpyridine N-oxide tosylhydrazone (1 mmol) is dissolved in a suitable solvent (e.g., dichloromethane). An electrophilic additive (e.g., acetic anhydride, 1.1 mmol) and an amine base (e.g., triethylamine, 1.2 mmol) are added. The mixture is stirred at room temperature overnight. The reaction is then quenched, and the products are extracted and purified by column chromatography to separate the regioisomeric pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[3]
Conclusion
The novel one-pot synthesis of pyrazolo[4,3-b]pyridines presents a significant advancement over many established routes. Its operational simplicity, high yields, and broad substrate scope make it an attractive strategy for the rapid generation of diverse libraries of these important heterocyclic compounds. While traditional methods remain valuable, particularly for the synthesis of specific isomers not accessible through the new route, this one-pot protocol is poised to become a go-to method for the synthesis of a wide range of pyrazolo[4,3-b]pyridine derivatives in both academic and industrial research settings. The detailed experimental data and protocols provided herein serve as a practical guide for researchers to implement and adapt these methodologies for their specific synthetic needs.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide outlines the essential procedures for the safe disposal of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, a halogenated heterocyclic compound.
Immediate Safety and Hazard Information
This compound is classified as an acute toxic substance (oral) and requires careful handling in a controlled laboratory environment.[1] Always consult the specific Safety Data Sheet (SDS) for the most detailed information before handling.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear protective gloves, such as butyl rubber or PVA. Nitrile gloves are not recommended for similar chemicals.
-
Body Protection: A fully-buttoned lab coat must be worn.
Disposal Procedures
The disposal of this compound must be treated as hazardous waste. Do not dispose of this chemical into drains or with regular laboratory trash.
Step 1: Waste Collection
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent materials) separately from other chemical waste streams.
-
Container: Use a designated, sealable, and airtight waste container that is compatible with the chemical. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Labeling: Attach a completed dangerous waste label to the container as soon as the first quantity of waste is added.
Step 2: Storage of Waste
-
Location: Store the waste container in a designated and secured waste accumulation area. This area should be cool, dry, and well-ventilated.
-
Incompatibilities: Keep the waste container segregated from incompatible materials such as strong oxidizers and acids.[2]
-
Ignition Sources: Store away from direct sunlight, heat, sparks, open flames, or any other potential sources of ignition.[2][3]
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent such as sand, vermiculite, or a commercial chemical absorbent. Place the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: If a large amount of the chemical is spilled, immediately evacuate and secure the area. Contact your institution's Environmental Health & Safety (EH&S) office or the appropriate emergency response team.
Step 4: Final Disposal
-
Full Container: Once the waste container is full or is no longer being used, ensure the dangerous waste label is complete and accurate.
-
Collection Request: Complete a chemical collection request form as per your institution's protocol.
-
Transfer: Deliver the sealed and labeled container to the designated waste accumulation area operator for final disposal by a licensed hazardous waste management company.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂N₃ | Sigma-Aldrich |
| Molecular Weight | 276.92 g/mol | Sigma-Aldrich |
| Hazard Class | Acute Toxicity 3 (Oral) | Sigma-Aldrich[1] |
| Storage Class | 6.1C | Sigma-Aldrich[1] |
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, a compound requiring careful management in the laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
Immediate Safety Information
Hazard Identification: this compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] The GHS06 pictogram, a skull and crossbones, indicates its acute toxicity.[2]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all procedures involving this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant or European Standard EN166 | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned. | Protects skin and personal clothing from contamination. |
| Full-Length Pants | Covers the lower body to prevent skin exposure. | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. | |
| Respiratory Protection | NIOSH-approved Respirator | With appropriate cartridges for organic vapors and particulates. | Required when handling the solid outside of a certified fume hood or when aerosols may be generated. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) within the fume hood.
-
Don all required PPE as outlined in the table above.
2. Weighing and Transferring the Solid:
-
Use anti-static weigh paper or a tared container to weigh the solid compound.
-
Handle the compound gently to avoid generating dust.
-
Use a dedicated spatula for transfers.
-
Close the container tightly immediately after use.[1]
3. Solution Preparation:
-
Slowly add the weighed solid to the desired solvent in a suitable flask.
-
Ensure the solvent is compatible with the compound and the intended reaction.
-
If necessary, use a magnetic stirrer to aid dissolution. Keep the container capped or covered to the extent possible during this process.
4. Reaction Monitoring and Work-up:
-
Conduct all reactions within the fume hood.
-
Use appropriate glassware and equipment for the scale and nature of the reaction.
-
Upon completion, quench the reaction carefully using appropriate procedures.
-
Perform extractions and other work-up procedures within the fume hood.
Disposal Plan
Chemical waste containing this compound is considered hazardous and must be disposed of accordingly. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for "halogenated organic solid waste."
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for "halogenated organic liquid waste."
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream for solid lab waste.
2. Labeling and Storage:
-
Clearly label all waste containers with the full chemical name and the words "Hazardous Waste."
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department for disposal at an approved waste disposal plant.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
